(1R,2R)-2-Aminocyclopentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440241 | |
| Record name | (1R,2R)-2-Aminocyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-03-7, 59260-76-3 | |
| Record name | (1R,2R)-2-Aminocyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Enantiomerically Pure (1R,2R)-2-Aminocyclopentanol: A Technical Guide
Abstract
Enantiomerically pure (1R,2R)-2-aminocyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often essential for the biological activity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the primary methods for obtaining this valuable intermediate in high enantiomeric purity. Key synthetic strategies, including classical chemical resolution, enzymatic kinetic resolution, and potential asymmetric synthesis routes, are discussed in detail. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic approach.
Introduction
The demand for enantiomerically pure chiral compounds in the pharmaceutical industry is driven by the often-differentiated pharmacological and toxicological profiles of enantiomers. This compound is a key chiral intermediate used in the synthesis of various biologically active molecules. The trans-relationship between the amino and hydroxyl groups, along with their specific absolute stereochemistry, imparts a rigid and defined conformation that is crucial for molecular recognition in biological systems. This guide explores the prevalent methods for the synthesis of this compound, with a focus on practical and scalable approaches.
Chemical Resolution of Racemic trans-2-(N-Benzylamino)cyclopentanol
One of the most common and industrially viable methods for obtaining enantiomerically pure this compound is through the chemical resolution of a racemic precursor. This process typically involves three main stages: synthesis of the racemic N-protected amino alcohol, diastereomeric salt formation with a chiral resolving agent, and deprotection to yield the final product.
Synthesis of Racemic trans-2-(N-Benzylamino)cyclopentanol
The synthesis begins with the aminolysis of cyclopentene oxide with benzylamine. This reaction yields the racemic trans-2-(N-benzylamino)cyclopentanol.
Caption: Synthesis of the racemic precursor.
Diastereomeric Resolution with R-(-)-Mandelic Acid
The racemic mixture is then resolved using a chiral resolving agent, typically R-(-)-mandelic acid. The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization. The less soluble salt, (1R,2R)-2-(N-benzylamino)cyclopentanol-R-(-)-mandelate, precipitates from the solution.
Liberation and Debenzylation
The isolated diastereomeric salt is treated with a base to liberate the enantiomerically enriched (1R,2R)-2-(N-benzylamino)cyclopentanol. The final step is the removal of the N-benzyl protecting group, commonly achieved through catalytic transfer hydrogenation, to yield the desired this compound.
Caption: Workflow for chemical resolution.
Experimental Protocols
Protocol 2.4.1: Synthesis of Racemic trans-2-(N-Benzylamino)cyclopentanol
-
In a suitable reaction vessel, charge cyclopentene oxide and water (or a mixture of water and o-dichlorobenzene).
-
Add benzylamine (1.0 to 1.05 molar equivalents relative to cyclopentene oxide).
-
Heat the reaction mixture to 95-110 °C and stir until the reaction is complete (monitored by TLC or GC).
-
Upon completion, cool the mixture and remove any excess benzylamine and volatile components under reduced pressure to yield the crude racemic product.
Protocol 2.4.2: Resolution of trans-2-(N-Benzylamino)cyclopentanol
-
Dissolve the racemic trans-2-(N-benzylamino)cyclopentanol in 2-propanol.
-
In a separate flask, dissolve R-(-)-mandelic acid (0.5 to 0.65 molar equivalents) in 2-propanol, heating if necessary.
-
Add the mandelic acid solution to the solution of the racemic amine.
-
Allow the mixture to cool slowly to induce crystallization of the (1R,2R)-2-(N-benzylamino)cyclopentanol-R-(-)-mandelate salt. Seeding may be necessary.
-
Age the slurry at a lower temperature (e.g., 10-12 °C) for several hours.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold 2-propanol.
Protocol 2.4.3: Liberation of (1R,2R)-2-(N-Benzylamino)cyclopentanol
-
Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., potassium hydroxide).
-
Stir the mixture until the salt is fully dissolved and the free amine is liberated into the organic layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched N-benzyl protected amino alcohol.
Protocol 2.4.4: Debenzylation via Catalytic Transfer Hydrogenation
-
Dissolve the (1R,2R)-2-(N-benzylamino)cyclopentanol in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents per benzyl group) as the hydrogen donor.[1]
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization or chromatography.
Quantitative Data
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Racemization | Racemic trans-2-(N-Benzylamino)cyclopentanol | >95% | N/A | [2] |
| Resolution | (1R,2R)-2-(N-Benzylamino)cyclopentanol | 70-80% (based on the racemate) | >99% | [3] |
| Debenzylation | This compound | >90% | >99% | [4] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to chemical resolution. This method utilizes lipases to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol
Protocol 3.1.1: Lipase-Catalyzed N-Acylation
-
Dissolve the racemic trans-2-aminocyclopentanol in a suitable organic solvent (e.g., diethyl ether, tert-butyl methyl ether).
-
Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B, Novozym 435).[5]
-
Add an acyl donor, such as vinyl acetate.
-
Agitate the mixture at a controlled temperature (e.g., 48 °C) and monitor the reaction progress until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Separate the acylated product from the unreacted amino alcohol by chromatography or extraction.
-
The acylated enantiomer can be deprotected by hydrolysis to yield the other enantiomer of the amino alcohol.
Quantitative Data
| Substrate | Enzyme | Acyl Donor | Enantiomeric Ratio (E) | ee of Product | ee of Unreacted Substrate | Reference |
| cis-2-Aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | >200 | >99% | 99% | [3] |
| Racemic 2-substituted cycloalkanols | Lipase PS or Novozym 435 | Vinyl acetate | >200 | High | High | [5] |
Note: Data for the exact substrate this compound is not explicitly detailed, but the high enantioselectivity for similar substrates suggests this is a viable method.
Asymmetric Synthesis Approaches
Direct asymmetric synthesis of this compound from achiral starting materials is an attractive strategy as it can be more atom-economical than resolution processes. Two potential methods are the Sharpless asymmetric aminohydroxylation and a Diels-Alder approach.
Sharpless Asymmetric Aminohydroxylation
This powerful method allows for the direct conversion of an alkene to a vicinal amino alcohol with high enantioselectivity.[6][7] In the context of this compound synthesis, cyclopentene would be the starting material. The reaction uses a catalytic amount of osmium tetroxide and a chiral ligand to direct the stereochemistry of the addition of the amino and hydroxyl groups across the double bond.
Caption: Hypothetical Sharpless asymmetric aminohydroxylation route.
Synthesis from Cyclopentadiene
A potential route starting from cyclopentadiene could involve a Diels-Alder reaction with a suitable dienophile, followed by transformations of the resulting bicyclic adduct to install the amino and hydroxyl groups with the desired stereochemistry. This approach would require careful selection of reagents and reaction conditions to control the stereochemical outcome.
Caption: Hypothetical Diels-Alder approach.
Conclusion
The synthesis of enantiomerically pure this compound can be achieved through several effective methodologies. The classical chemical resolution of racemic trans-2-(N-benzylamino)cyclopentanol using R-(-)-mandelic acid remains a robust and scalable method, well-suited for industrial production. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative, with lipases such as Candida antarctica lipase B demonstrating excellent performance on similar substrates. While direct asymmetric synthesis routes like the Sharpless aminohydroxylation or a Diels-Alder approach are conceptually elegant and potentially more atom-economical, their application for the specific synthesis of this compound may require further development and optimization. The choice of synthetic route will ultimately depend on factors such as scale, cost, available resources, and the desired level of enantiopurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
physicochemical properties of (1R,2R)-2-aminocyclopentanol
An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-2-aminocyclopentanol
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like this compound is fundamental. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, its hydrochloride salt, experimental protocols for their determination, and a visualization of its synthetic pathway.
Introduction
This compound is a chiral amine that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its stereochemistry makes it a valuable component in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern drug design.[1][2] This guide focuses on the key physicochemical parameters that define its behavior in chemical and biological systems.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound and its hydrochloride salt. It is important to note that many of the experimental values reported are for the hydrochloride salt, which is more common due to its enhanced stability and solubility.[1]
| Property | This compound | This compound HCl | Notes |
| Molecular Formula | C₅H₁₁NO[3][4] | C₅H₁₁NO·HCl[1][2] | |
| Molecular Weight | 101.15 g/mol [3][4][5] | 137.61 g/mol [1][2] | |
| Appearance | - | White, slightly yellow or orange crystalline powder[1][2] | |
| Melting Point | Not available | 179 - 181 °C[1][2], 191-196 °C[6][7] | The discrepancy in melting points may be due to different purities or measurement conditions. |
| Boiling Point | Not available | 220.9 °C at 760 mmHg[6][8] | |
| Solubility | Not available | Soluble in water.[8] The hydrochloride form enhances its solubility.[1] | Qualitative data suggests solubility in polar solvents.[8] |
| pKa | 14.93 ± 0.40 (Predicted)[3][9] | - | This is a predicted value for the free base. |
| Optical Rotation | Not available | [α]²⁰D = -32° to -36° (c=1 in H₂O)[1][2] | This indicates that it is levorotatory. |
| Flash Point | 62 °C[9] | 87.4 °C[6][8] |
Experimental Protocols
Detailed experimental protocols for determining the are not extensively published. Therefore, generalized, standard laboratory procedures are provided below.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.[10][11][12][13]
Materials:
-
This compound hydrochloride
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement at least twice with fresh samples to ensure accuracy.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[14][15]
Materials:
-
This compound hydrochloride
-
Distilled or deionized water
-
Small vials or flasks with airtight seals
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of water. The presence of undissolved solid is essential.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.
-
Dilute the supernatant with a known volume of the solvent.
-
Determine the concentration of the compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).
-
Calculate the original solubility based on the dilution factor.
Determination of Optical Rotation
Optical rotation is measured using a polarimeter to determine the extent to which a chiral compound rotates plane-polarized light.[16][17]
Materials:
-
This compound hydrochloride
-
A suitable solvent (e.g., water, as specified in the literature[1][2])
-
Volumetric flask
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of the specified solvent in a volumetric flask to achieve a precise concentration.
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the sample cell in the polarimeter and measure the angle of rotation.
-
The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
The measurement is typically reported with the temperature and the wavelength of the light used (e.g., the sodium D-line, 589 nm).
Synthetic Pathway Visualization
While this compound is not directly involved in signaling pathways as a signaling molecule itself, its synthesis is a critical process for its application in drug development. The following diagram illustrates a common synthetic route.
Caption: Asymmetric synthesis of this compound.
Conclusion
The , particularly its hydrochloride salt, are well-defined, making it a reliable building block for pharmaceutical synthesis. Understanding these properties through standardized experimental protocols is essential for its effective application in research and development. The provided data and methodologies serve as a comprehensive resource for scientists and researchers working with this important chiral intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound 96% | CAS: 68327-03-7 | AChemBlock [achemblock.com]
- 5. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Cyclopentanol,2-amino-,(1R,2S)-(9CI)|lookchem [lookchem.com]
- 10. davjalandhar.com [davjalandhar.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. enamine.net [enamine.net]
- 16. Optical rotation - Wikipedia [en.wikipedia.org]
- 17. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
(1R,2R)-2-aminocyclopentanol CAS number and identifiers
An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanol for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral amine that serves as a versatile intermediate in pharmaceutical research and a building block in asymmetric synthesis. This document details its chemical identifiers, physical properties, and relevant experimental protocols, offering valuable information for its application in drug development and chemical synthesis.
Chemical Identifiers and Physical Properties
This compound and its hydrochloride salt are key chiral building blocks. The hydrochloride form is often preferred due to its enhanced solubility and stability, making it easier to handle and incorporate into various formulations.[1] Below is a summary of their key identifiers and properties.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 68327-03-7[2] | 68327-11-7[1][3][4], 31775-67-4[5] |
| PubChem CID | 10464306[2] | 16114817[1][4] |
| MDL Number | MFCD10568161[6] | MFCD09834692[1][3][4] |
| Molecular Formula | C₅H₁₁NO[2][6] | C₅H₁₁NO · HCl[1][3][4] |
| Molecular Weight | 101.15 g/mol [2][6] | 137.61 g/mol [1][3][4] |
| InChI | InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1[2][3] | InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1[3] |
| InChIKey | JFFOUICIRBXFRC-RFZPGFLSSA-N[2] | ZFSXKSSWYSZPGQ-TYSVMGFPSA-N[3] |
| SMILES | N[C@@H]1CCC[C@H]1O[3] | Cl.N[C@@H]1CCC[C@H]1O[3] |
| Synonyms | (1R,2R)-2-aminocyclopentan-1-ol[2] | (1R,2R)-trans-2-Aminocyclopentanol hydrochloride[3] |
Table 2: Physicochemical Properties
| Property | This compound Hydrochloride |
| Appearance | White, slightly yellow or orange crystalline powder[1][4] |
| Melting Point | 179 - 181 °C[1][4], 191-196 °C[5] |
| Optical Rotation | [α]20/D = -32° to -36° (c=1 in H₂O)[1][4] |
| Purity | ≥ 98% (Assay by titration)[1][4], ≥97% (GC)[3] |
| Storage Conditions | Store at 2 - 8 °C[1][4], under inert gas (nitrogen or Argon) at 2-8°C[5] |
Experimental Protocols
The synthesis and analysis of this compound are critical for its application in research and development. Below are summaries of key experimental methodologies.
Synthesis of this compound
A common synthetic approach involves a multi-step pathway that ensures high stereoselectivity, which is crucial for its use in pharmaceuticals.[7]
General Synthetic Pathway: A widely used method for producing this compound involves the following key steps:
-
Hetero Diels-Alder Reaction: The synthesis often commences with a hetero Diels-Alder reaction between cyclopentadiene and a nitroso compound.[7]
-
Reduction: This is followed by the reduction of the N-O bond.[7]
-
Enzymatic Kinetic Resolution: A crucial step to achieve high optical purity is the enzymatic kinetic resolution of the racemic mixture.[7][8]
-
Deprotection and Salt Formation: The final steps involve the removal of protecting groups and the formation of the hydrochloride salt to improve stability and handling.[7]
An alternative synthesis starts from (1R,2R)-2-aminocyclopentane carboxylic acid, which undergoes protection of the amino group and esterification of the carboxylic acid, followed by further transformations.[5]
Caption: A generalized synthetic workflow for producing this compound hydrochloride.
Analytical Methodology: HPLC Separation of Stereoisomers
The separation and analysis of aminocyclopentanol stereoisomers are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]
Direct Chiral HPLC Method:
-
Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9]
-
Sample Preparation: Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[9]
Indirect Chiral HPLC Method (after Derivatization):
-
Principle: This approach involves reacting the aminocyclopentanol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[9]
-
Derivatization Protocol with Marfey's Reagent (FDAA):
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile) is typically used.[9]
Caption: Workflow for HPLC method development for separating aminocyclopentanol stereoisomers.
Applications in Research and Development
This compound hydrochloride is a valuable intermediate in the synthesis of biologically active molecules.[1] Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds, which is a critical aspect of modern drug design.[1] The compound and its derivatives are utilized in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders.[1] Beyond pharmaceuticals, it also finds applications in the development of agrochemicals and fine chemicals.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. (1R,2R)-trans-2-Aminocyclopentanol -hydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 反式-(1R,2R)-2-氨基环戊醇盐酸盐 | 31775-67-4 [m.chemicalbook.com]
- 6. This compound 96% | CAS: 68327-03-7 | AChemBlock [achemblock.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (1R,2R)-2-aminocyclopentanol
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and analytical methodologies for (1R,2R)-2-aminocyclopentanol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental protocols.
Molecular Structure and Stereochemistry
This compound is a chiral amino alcohol with the chemical formula C₅H₁₁NO. Its structure consists of a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and an amino (-NH₂) group on adjacent carbon atoms. The stereochemistry is defined by the "R" configuration at both chiral centers, carbons 1 and 2. This results in a trans arrangement of the amino and hydroxyl groups, where they are located on opposite faces of the cyclopentane ring. This specific spatial arrangement is crucial for its application as a chiral building block in asymmetric synthesis.
The hydrochloride salt of this compound is a common form used in research and synthesis due to its increased stability and solubility in various solvents.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound and its hydrochloride salt.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₅H₁₁NO·HCl |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to slightly yellow or orange crystalline powder |
| Melting Point | 179 - 181 °C |
| Optical Rotation [α]²⁰_D | -32° to -36° (c=1 in H₂O) |
| CAS Number | 68327-11-7 |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH-OH (H1) | 3.8 - 4.2 | m |
| CH-NH₂ (H2) | 3.1 - 3.5 | m |
| Cyclopentyl-H | 1.4 - 2.0 | m |
| OH | Variable (broad s) | s |
| NH₂ | Variable (broad s) | s |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH (C1) | 70 - 78 |
| C-NH₂ (C2) | 55 - 62 |
| Cyclopentyl-C | 20 - 40 |
Table 4: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-O Stretch (alcohol) | 1050 - 1150 | Strong |
| C-N Stretch (amine) | 1020 - 1220 | Medium |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the resolution of a racemic mixture of trans-2-aminocyclopentanol. A patented method describes a synthesis pathway starting from cyclopentene oxide.[1]
Step 1: Formation of Racemic trans-2-(N-benzylamino)cyclopentanol
-
React cyclopentene oxide with benzylamine.[1] The reaction is typically carried out in an inert solvent such as water or a mixture of water and o-dichlorobenzene.[1]
-
The molar ratio of benzylamine to cyclopentene oxide is typically between 0.9 and 1.05.[1]
-
The reaction is generally conducted at a temperature of 90-110 °C for 2-24 hours.[1]
Step 2: Optical Resolution
-
The racemic trans-2-(N-benzylamino)cyclopentanol is resolved using a chiral resolving agent, such as R-(-)-mandelic acid.[1] This forms diastereomeric salts that can be separated by crystallization.
-
The diastereomeric salt of (1R,2R)-2-(N-benzylamino)cyclopentanol with R-(-)-mandelic acid is selectively crystallized.
-
The salt is then treated with a base to liberate the free (1R,2R)-2-(N-benzylamino)cyclopentanol.[1]
Step 3: Debenzylation
-
The benzyl protecting group is removed from the (1R,2R)-2-(N-benzylamino)cyclopentanol to yield this compound. This is typically achieved through catalytic hydrogenation.
Step 4: Formation of the Hydrochloride Salt
-
The final product can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent like a mixture of 2-propanol and toluene.[1]
Chiral HPLC Separation of 2-Aminocyclopentanol Stereoisomers
The separation of stereoisomers of 2-aminocyclopentanol is critical for ensuring enantiomeric purity. A common approach is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Sample Preparation:
-
Dissolve the 2-aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of 1 mg/mL.
Direct Chiral HPLC Method:
-
Column: A chiral stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives) is often effective.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol). For basic compounds like 2-aminocyclopentanol, adding a small amount of a basic additive (e.g., diethylamine) can improve peak shape and resolution.
-
Detection: UV detection is commonly used.
Indirect Chiral HPLC Method via Derivatization:
This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.
Derivatization Protocol (using Marfey's Reagent - FDAA):
-
To 50 µL of a 1 mg/mL solution of the 2-aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
The resulting diastereomeric derivatives can be separated on a C18 column using a gradient elution with mobile phases such as 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile.
Biological Role and Signaling Pathways
This compound serves as a key chiral building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] While specific signaling pathways for this exact molecule are not extensively documented in publicly available literature, the broader class of amino alcohols has been shown to play a role in neurotransmission.
Research suggests that some amino alcohols can enhance the filling of synaptic vesicles with neurotransmitters like glutamate. They are thought to act by increasing the transvesicular electrical potential, which facilitates the uptake of neurotransmitters into the vesicles. This leads to an enhanced basal and evoked release of the neurotransmitter from the synaptosome. This mechanism could be relevant for understanding the neurological effects of drugs derived from amino alcohol scaffolds.
Mandatory Visualizations
Caption: 2D representation of the molecular structure of this compound.
References
(1R,2R)-2-Aminocyclopentanol Hydrochloride: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-aminocyclopentanol hydrochloride is a chiral amine valued in pharmaceutical research as a key intermediate in the synthesis of biologically active molecules.[1] Its hydrochloride form is intended to enhance solubility, making it easier to handle and incorporate into various formulations.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for its characterization and analysis. While specific quantitative data for this molecule is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters.
Physicochemical Properties
A summary of the known physicochemical properties of this compound hydrochloride is presented below.
| Property | Value |
| Synonyms | (1R,2R)-2-Amino-1-hydroxycyclopentane hydrochloride, trans-2-Aminocyclopentanol hydrochloride |
| CAS Number | 68327-11-7 |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | White, slightly yellow or orange crystalline powder |
| Melting Point | 179 - 181 °C |
| Storage Conditions | Store at 2 - 8 °C |
Solubility Profile
| Solvent | Expected Solubility | Temperature (°C) |
| Water | Soluble | 25 |
| Methanol | Soluble | 25 |
| Ethanol | Sparingly Soluble | 25 |
| Isopropanol | Slightly Soluble | 25 |
| Acetone | Insoluble | 25 |
| Dichloromethane | Insoluble | 25 |
| Toluene | Insoluble | 25 |
| Diethyl Ether | Insoluble | 25 |
Stability Profile
This compound hydrochloride is generally considered a stable compound.[1] However, for pharmaceutical development, a thorough understanding of its stability under various stress conditions is crucial. The following table summarizes the expected stability profile.
| Condition | Expected Stability | Potential Degradants |
| Solid State (25°C/60% RH) | Stable | None expected |
| Solid State (40°C/75% RH) | Likely Stable | Potential for minor degradation over extended periods |
| Aqueous Solution (pH 3) | Likely Stable | Minimal hydrolysis |
| Aqueous Solution (pH 7) | Likely Stable | Minimal degradation |
| Aqueous Solution (pH 9) | Potential for degradation | Oxidation or rearrangement products |
| Oxidative (e.g., H₂O₂) | Potential for degradation | Oxidized cyclopentane ring or amine group |
| Photostability (ICH Q1B) | Likely Stable | Minimal degradation |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for determining the solubility and stability of this compound hydrochloride.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound hydrochloride in various solvents at a controlled temperature.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., water, methanol, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
Protocol for Stability and Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound hydrochloride under various stress conditions as prescribed by ICH guidelines.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradants.
Procedure:
-
Sample Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents (e.g., water or a water/acetonitrile mixture). For solid-state studies, use the neat compound.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress (Solid): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability).
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Determine the percentage of the parent compound remaining and the formation of any degradation products.
-
Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the degradants.
-
-
Data Evaluation:
-
Calculate the degradation rate under each stress condition.
-
Identify and, if necessary, characterize the major degradation products.
-
Visualizations
The following diagrams illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Stability and Forced Degradation Studies.
References
commercial availability and suppliers of (1R,2R)-2-aminocyclopentanol
An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanol Hydrochloride: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chiral building block this compound, primarily available commercially as its hydrochloride salt. This compound is a valuable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This document outlines its commercial availability, key technical specifications, a detailed synthetic protocol, and its primary applications.
Commercial Availability and Suppliers
This compound hydrochloride (CAS No: 68327-11-7) is a readily available chiral intermediate. It is offered by several major chemical suppliers, ensuring a stable supply chain for research, development, and commercial production. The compound is typically sold as a white to off-white or slightly yellow crystalline powder.[1][2]
Key suppliers include, but are not limited to:
Representative Technical Data
Quantitative data from various suppliers has been compiled for easy comparison. While specifications may vary slightly by supplier and batch, the following tables represent typical values.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 68327-11-7 | [1][7] |
| Molecular Formula | C₅H₁₁NO · HCl | [1][7] |
| Molecular Weight | 137.61 g/mol | [1][7] |
| Appearance | White, slightly yellow or orange crystalline powder | [1][2] |
| Melting Point | 179 - 181 °C | [1][2] |
| Storage Conditions | 2 - 8 °C | [1][2] |
Table 2: Purity and Stereochemical Data
| Specification | Typical Value | Method | Source(s) |
| Purity | ≥ 97% to ≥ 98% | Assay by titration | [1][3][7] |
| Optical Purity (ee) | ≥ 97.0% | Gas Chromatography (GC) | [7] |
| Optical Rotation | [α]²⁰_D = -32° to -36° | c=1 in H₂O | [1][2] |
Applications in Asymmetric Synthesis
This compound is a valued chiral building block and precursor to chiral ligands and auxiliaries.[1] Its rigid cyclopentane backbone and defined stereochemistry make it highly effective for inducing asymmetry in chemical reactions.
Key applications include:
-
Pharmaceutical Intermediates: It serves as a crucial starting material in the synthesis of various biologically active molecules and pharmaceuticals, particularly in the development of novel therapeutics.[1]
-
Chiral Auxiliaries: The amino alcohol can be converted into derivatives, such as oxazolidinones, which act as powerful chiral auxiliaries to control stereochemistry in reactions like asymmetric alkylations and aldol additions.
-
Asymmetric Catalysis: It is a precursor for synthesizing chiral ligands used in metal-catalyzed asymmetric reactions, enabling the production of enantiomerically pure compounds.[1]
Experimental Protocol: Enantioselective Synthesis
The following protocol is based on a common industrial method for producing optically pure this compound hydrochloride. The key step is the optical resolution of a racemic intermediate using a chiral resolving agent.
Overall Synthetic Workflow
The process involves the synthesis of a racemic N-protected amino alcohol, followed by diastereomeric salt crystallization to isolate the desired enantiomer, and finally, deprotection and salt formation.
Caption: Workflow for the enantioselective synthesis of this compound HCl.
Step-by-Step Methodology
Step A: Synthesis of Racemic 2-(N-benzylamino)-1-cyclopentanol
-
To a solution of N-benzylamine in a suitable solvent (e.g., water or an alcohol), add cyclopentene oxide.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude racemic 2-(N-benzylamino)-1-cyclopentanol can be purified by distillation or used directly in the next step.
Step B: Optical Resolution via Diastereomeric Salt Formation
-
Dissolve the crude racemic 2-(N-benzylamino)-1-cyclopentanol in a heated alcohol solvent, such as 2-propanol.
-
In a separate flask, dissolve an equimolar amount of R-(-)-mandelic acid in the same solvent, also with heating.
-
Slowly add the mandelic acid solution to the amino alcohol solution.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. The salt of the (1R,2R)-amine with the (R)-acid will preferentially crystallize.
-
Collect the solid precipitate by filtration and wash it with a small amount of cold 2-propanol.
-
The optical purity of the salt can be enhanced by recrystallization from 2-propanol if necessary.
Step C: Liberation of the Optically Pure Amine
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).
-
Add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), until the pH is strongly alkaline.
-
Stir the mixture until all solids have dissolved. The mandelic acid will move to the aqueous layer as its salt, and the optically pure (1R,2R)-2-(N-benzylamino)-1-cyclopentanol will remain in the organic layer.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the optically pure N-benzylated amino alcohol.
Step D: Debenzylation and Hydrochloride Salt Formation
-
Dissolve the (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
To the filtrate, add a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) until the solution is acidic.
-
The final product, this compound hydrochloride, will precipitate as a solid.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Logical Workflow for Use in Drug Discovery
The procurement and application of a chiral building block like this compound in a drug discovery program follows a structured logical path from initial selection to the synthesis of the final active pharmaceutical ingredient (API).
Caption: Decision workflow for utilizing this compound in a drug discovery project.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 7. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Auxiliary: A Technical Guide to the Applications of (1R,2R)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-Aminocyclopentanol, a C2-symmetric chiral amino alcohol, has emerged as a valuable building block and chiral auxiliary in modern asymmetric synthesis. Its rigid cyclopentane backbone and vicinal amino and hydroxyl groups provide a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth review of the core applications of this compound, with a focus on its use in the synthesis of enantiomerically pure molecules, a critical aspect of pharmaceutical development.
Core Application: Chiral Auxiliary in Asymmetric Synthesis
The predominant application of this compound is as a precursor to a chiral auxiliary, most notably in the form of a fused oxazolidinone. This auxiliary directs the stereochemical outcome of reactions such as alkylations and aldol additions, leading to the formation of new stereocenters with high diastereoselectivity. The auxiliary can be subsequently removed and recycled, making it an efficient tool for asymmetric synthesis.
Asymmetric Aldol Reactions
The oxazolidinone derived from the enantiomeric (1S,2R)-2-aminocyclopentanol has been shown to be highly effective in asymmetric aldol reactions, yielding syn-aldol products with excellent diastereoselectivity.[1] The corresponding (1R,2R)-derived auxiliary would be expected to provide the opposite enantiomers with similarly high levels of stereocontrol.
Table 1: Asymmetric Aldol Reactions using (4S,5R)-cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentanol)
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Isobutyraldehyde | syn-β-hydroxy imide | 80 | >99 |
| 2 | Benzaldehyde | syn-β-hydroxy imide | 75 | >99 |
| 3 | Propionaldehyde | syn-β-hydroxy imide | 78 | >99 |
| 4 | Acetaldehyde | syn-β-hydroxy imide | 70 | >99 |
Data extracted from Ghosh et al., Tetrahedron: Asymmetry, 1997.[1]
Asymmetric Alkylation
The N-acylated oxazolidinone derived from (1S,2R)-2-aminocyclopentanol also demonstrates excellent stereocontrol in asymmetric alkylation reactions.[1] Deprotonation of the imide generates a chiral enolate that reacts with electrophiles with high diastereofacial bias.
Table 2: Asymmetric Alkylation of N-Propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | α-benzyl propionyl imide | 72 | >99 |
| 2 | Allyl iodide | α-allyl propionyl imide | 65 | >99 |
Data extracted from Ghosh et al., Tetrahedron: Asymmetry, 1997.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments involving the use of the (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary, which are directly adaptable for the (1R,2R)-enantiomer.
Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary
The synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is a key initial step.
Caption: Synthesis of the chiral oxazolidinone auxiliary.
Methodology:
-
To a solution of (1S,2R)-2-aminocyclopentanol in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture to 0 °C and add a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the pure oxazolidinone.
Protocol 2: N-Acylation of the Chiral Auxiliary
The attachment of a carbonyl group to the nitrogen of the oxazolidinone is necessary for subsequent enolate formation.
Caption: N-Acylation of the chiral auxiliary.
Methodology:
-
Dissolve the chiral oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride) dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by chromatography.[1]
Protocol 3: Asymmetric Aldol Reaction
This protocol details the boron-mediated aldol reaction to achieve high syn-diastereoselectivity.
Caption: Boron-mediated asymmetric aldol reaction.
Methodology:
-
Dissolve the N-acyl-oxazolidinone in dichloromethane and cool to 0 °C.
-
Add dibutylboron triflate followed by diisopropylethylamine (DIPEA) and stir for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde.
-
Stir at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Quench the reaction with a phosphate buffer, followed by methanol and hydrogen peroxide.
-
Extract the product, dry the organic layer, concentrate, and purify by chromatography.[1]
Protocol 4: Removal of the Chiral Auxiliary
The final step involves the cleavage of the auxiliary to yield the desired chiral product.
Methodology:
-
Dissolve the aldol adduct in a mixture of THF and water and cool to 0 °C.
-
Add aqueous hydrogen peroxide, followed by lithium hydroxide.
-
Stir the mixture until the reaction is complete.
-
Quench the excess peroxide with sodium sulfite.
-
Separate the aqueous and organic layers. The chiral product (e.g., β-hydroxy acid) will be in the aqueous layer, which can be acidified and extracted. The chiral auxiliary can be recovered from the organic layer.[1]
Further Applications
Beyond its role as a chiral auxiliary, this compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. Its rigid structure and stereochemistry make it an attractive scaffold for the design of ligands for asymmetric catalysis and as a key component in the synthesis of pharmaceutical agents targeting a range of therapeutic areas. The hydrochloride salt of this compound is often used to improve its solubility and handling.[2][3]
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (1R,2R)-2-aminocyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-aminocyclopentanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its stereochemistry makes it a critical component in asymmetric synthesis. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and details the general experimental protocols for acquiring such data.
Introduction
The precise characterization of molecular structures is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the connectivity, functional groups, and molecular weight of a compound. For a chiral molecule like this compound, spectroscopic data confirms its identity and purity, which is crucial for its application as a synthetic intermediate.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1 (CH-OH) | 3.8 - 4.2 | m | - |
| H2 (CH-NH₂) | 3.0 - 3.4 | m | - |
| H3, H3' | 1.6 - 1.9 | m | - |
| H4, H4' | 1.4 - 1.7 | m | - |
| H5, H5' | 1.8 - 2.1 | m | - |
| OH | Variable | br s | - |
| NH₂ | Variable | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | 75 - 80 |
| C2 (CH-NH₂) | 58 - 63 |
| C3 | 30 - 35 |
| C4 | 20 - 25 |
| C5 | 32 - 37 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (amine) | Stretching | 3300 - 3500 | Medium, (two bands for primary amine) |
| C-H (alkane) | Stretching | 2850 - 2960 | Strong |
| N-H (amine) | Bending | 1590 - 1650 | Medium |
| C-O (alcohol) | Stretching | 1050 - 1150 | Strong |
| C-N (amine) | Stretching | 1020 - 1220 | Medium |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| Ion | m/z Ratio | Description |
| [M]+• | 101.0841 | Molecular Ion |
| [M-H₂O]+• | 83.0735 | Loss of water |
| [M-NH₃]+• | 84.0837 | Loss of ammonia |
| [C₄H₈N]+ | 70.0657 | Common fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.
3.1.2. ¹H NMR Spectroscopy Protocol:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A typical acquisition involves a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3.1.3. ¹³C NMR Spectroscopy Protocol:
-
Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay of 2-5 seconds are typically required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Liquid Film Method:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Place a small drop of neat this compound directly onto the crystal.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
3.3.1. Electron Ionization (EI) Protocol:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions and fragment ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a small organic molecule like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While experimental data is not widely disseminated, the expected values presented in this guide, derived from fundamental spectroscopic principles and data from analogous structures, offer a reliable reference for researchers. The detailed experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data for this and other small organic molecules, ensuring accurate structural verification and quality control in research and development settings.
Theoretical Conformational Analysis of (1R,2R)-2-Aminocyclopentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-Aminocyclopentanol is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry, often serving as a crucial building block for asymmetric synthesis and the development of novel therapeutic agents. The conformational landscape of this molecule, dictated by the puckering of the cyclopentane ring and the relative orientations of the amino and hydroxyl substituents, plays a pivotal role in its reactivity and interactions with biological targets. Understanding the stable conformations is therefore essential for rational catalyst design and structure-based drug discovery.
This technical guide provides a comprehensive overview of the theoretical calculations pertaining to the conformations of this compound. Due to the limited availability of direct computational studies on this specific stereoisomer, this guide leverages high-quality data from analogous systems, particularly trans-1,2-disubstituted cyclopentanes and vicinal amino alcohols, to construct a robust theoretical model.
Fundamental Principles of Cyclopentane Conformation
Unlike the more rigid cyclohexane ring, cyclopentane is a highly flexible five-membered ring. Its conformational landscape is primarily described by two puckered forms: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). These conformations are in a constant state of flux, interconverting through a low-energy process known as pseudorotation. The introduction of substituents, such as the amino and hydroxyl groups in this compound, creates distinct energy minima, favoring specific puckered conformations that minimize steric strain and maximize stabilizing interactions.
Conformational Preferences of trans-1,2-Disubstituted Cyclopentanes
The (1R,2R) stereochemistry dictates a trans relationship between the amino and hydroxyl groups. In such systems, the substituents can adopt either a pseudo-diaxial or a pseudo-diequatorial orientation on the puckered ring. Theoretical studies on analogous molecules, such as trans-cyclopentane-1,2-diol, provide valuable insights into the energetic balance that governs this equilibrium.
A study on the conformations of trans-cyclopentane-1,2-diol using both ab initio and molecular mechanics (MM) calculations identified two primary low-energy conformations: an envelope conformation with two pseudo-axial hydroxyl groups and a half-chair conformer with two pseudo-diequatorial hydroxyl groups.[1] The relative energies of these conformers are crucial for determining the predominant species in equilibrium.
The Role of Intramolecular Hydrogen Bonding
A key determinant in the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. In the trans configuration, such an interaction is most feasible in a conformation where the two groups are in close proximity, which can influence the puckering of the cyclopentane ring.
Studies on vicinal amino alcohols, such as trans-2-aminocyclohexanol derivatives, have shown that the conformational equilibrium is highly dependent on the solvent.[2] In non-polar solvents, conformations that allow for an intramolecular hydrogen bond (O-H···N or N-H···O) are often stabilized and thus more populated.[2] Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular bond, shifting the equilibrium towards other conformations.[2] For this compound, a pseudo-diequatorial orientation of the amino and hydroxyl groups would likely facilitate intramolecular hydrogen bonding.
Quantitative Conformational Analysis of Analogous Systems
To provide a quantitative framework for understanding the conformational landscape of this compound, the following tables summarize pertinent computational data from analogous molecules.
Table 1: Calculated Relative Energies of trans-Cyclopentane-1,2-diol Conformers [1]
| Conformer | Description | Computational Method | Relative Energy (kcal/mol) |
| 3A | Envelope, di-axial OH | MM | 2.9 |
| ab initio | 0.70 | ||
| 3B | Half-chair, di-equatorial OH | MM | 0.0 |
| ab initio | 0.0 |
This data suggests that for the diol analogue, the half-chair conformation with diequatorial substituents is the more stable form according to both molecular mechanics and ab initio calculations.[1]
Table 2: Solvent-Dependent Conformational Equilibrium of a trans-2-Aminocyclohexanol Derivative [2]
| Conformer | Solvent | Population (%) |
| Di-equatorial | CDCl₃ (non-polar) | 74-97 |
| CD₃OD (polar) | 15-51 | |
| Di-axial | CDCl₃ (non-polar) | 3-26 |
| CD₃OD (polar) | 49-85 |
This data highlights the significant influence of the solvent on the conformational equilibrium of a vicinal trans-amino alcohol, with non-polar solvents favoring the conformation that allows for intramolecular hydrogen bonding (di-equatorial in the case of cyclohexanes).[2]
Proposed Conformational Equilibrium for this compound
Based on the analysis of analogous systems, the conformational equilibrium of this compound can be conceptualized as an interplay between different puckered forms of the cyclopentane ring. The following diagram illustrates the likely key conformations and the factors influencing their stability.
References
Methodological & Application
Application Notes and Protocols for the Use of (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. This document provides detailed application notes and protocols for the use of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol. The key chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is synthesized from (1S,2R)-2-aminocyclopentanol and has proven to be highly effective in directing asymmetric alkylations and aldol reactions, consistently affording products with excellent diastereofacial selectivity.[1][2] The rigid cyclopentane backbone fused to the oxazolidinone ring creates a well-defined chiral environment, leading to high levels of stereocontrol.
Key Features
-
High Stereocontrol: The rigid bicyclic structure of the auxiliary provides excellent facial shielding, leading to high diastereoselectivity in enolate reactions (>99% de).[1][2]
-
Versatility: Effective for the asymmetric synthesis of chiral carboxylic acids and β-hydroxy acids through alkylation and aldol reactions, respectively.[1][2]
-
Reliable Cleavage: The auxiliary can be removed under mild conditions, preserving the stereochemical integrity of the product, and can be recovered for reuse.[1][2]
-
Accessibility: The parent amino alcohol, (1S,2R)-2-aminocyclopentanol, can be prepared from commercially available starting materials.[1]
Applications
The primary applications of the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary are in asymmetric aldol reactions and asymmetric alkylations.
Asymmetric Aldol Reactions
The N-acylated auxiliary is used to generate a chiral enolate that reacts with various aldehydes to produce syn-aldol products with high diastereoselectivity.[1][2]
Data Presentation: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (% de) |
| 1 | Acetaldehyde | 70 | >99 |
| 2 | Isobutyraldehyde | 71 | >99 |
| 3 | 3-Methylbutanal | 73 | >99 |
| 4 | Benzaldehyde | 80 | >99 |
| Data sourced from Tetrahedron: Asymmetry, 1997, 8 (6), pp 821–824.[1] |
Asymmetric Alkylation
The chiral auxiliary is also effective in directing the asymmetric alkylation of its N-acyl derivatives. Deprotonation with a strong base generates a chiral enolate that reacts with electrophiles from the less hindered face.
Data Presentation: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
| Entry | Electrophile | Yield (%) | Diastereomeric Excess (% de) |
| 1 | Benzyl bromide | 72 | >99 |
| 2 | Allyl iodide | 65 | >99 |
| Data sourced from Tetrahedron: Asymmetry, 1997, 8 (6), pp 821–824.[1] |
Experimental Protocols
Protocol 1: Synthesis of Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol describes the synthesis of the chiral auxiliary from the corresponding amino alcohol, which is obtained from ethyl 2-oxocyclopentanecarboxylate.
References
(1R,2R)-2-Aminocyclopentanol: A Versatile Precursor for Chiral Ligands in Asymmetric Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-aminocyclopentanol is a valuable chiral building block for the synthesis of a diverse range of chiral ligands. Its rigid cyclopentane backbone and vicinal amino and alcohol functionalities provide a well-defined stereochemical environment that is crucial for inducing high stereoselectivity in metal-catalyzed asymmetric reactions. This document provides an overview of the application of this compound as a precursor for chiral ligands and detailed protocols for the synthesis of representative ligand classes and their application in asymmetric catalysis.
Introduction to Chiral Ligands from this compound
Chiral ligands are essential components in asymmetric catalysis, a field of critical importance in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of enantiomerically pure compounds. The efficacy of a chiral ligand is determined by its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.
This compound is an attractive precursor for chiral ligands due to its conformational rigidity and the presence of two distinct functional groups (amine and alcohol) that can be readily derivatized. This allows for the synthesis of a variety of ligand classes, including but not limited to:
-
Bis(oxazoline) (BOX) Ligands: These C₂-symmetric ligands are renowned for their effectiveness in a wide range of copper-, zinc-, and palladium-catalyzed reactions.
-
Phosphine-Oxazoline (PHOX) Ligands: This class of P,N-ligands combines the properties of a hard nitrogen donor and a soft phosphine donor, making them highly successful in palladium-catalyzed asymmetric allylic alkylation and other transformations.
-
Schiff Base Ligands: Formed by the condensation of the amino group with an aldehyde, these ligands are readily prepared and have found applications in various catalytic reactions.
The rigid cyclopentyl backbone of ligands derived from this compound helps to minimize conformational flexibility in the transition state of a catalytic cycle, which often leads to higher enantioselectivities.
Synthesis of Chiral Ligands from this compound
The following protocols describe the general synthesis of two major classes of chiral ligands, Bis(oxazoline) (BOX) and Phosphine-Oxazoline (PHOX) ligands, using this compound as the chiral precursor.
Protocol 1: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
This protocol outlines the synthesis of a methylene-bridged BOX ligand.
Materials:
-
This compound
-
Diethyl malonimidate dihydrochloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (2.1 equivalents) and diethyl malonimidate dihydrochloride (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the mixture to 0 °C using an ice bath and add triethylamine (2.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C). Stir the reaction for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude bis(oxazoline) ligand can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.
Diagram of the Synthetic Workflow for BOX Ligand Synthesis
Caption: Synthetic workflow for a C₂-symmetric BOX ligand.
Protocol 2: Synthesis of a Phosphine-Oxazoline (PHOX) Ligand
This protocol describes a general method for the synthesis of PHOX ligands.
Materials:
-
This compound
-
2-(Diphenylphosphino)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Triethylamine
-
Anhydrous Toluene
-
Anhydrous Diethyl ether
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 2-(diphenylphosphino)benzoic acid (1.0 equivalent) in anhydrous toluene. Add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Heat the mixture to 70-80 °C for 2-3 hours until a clear solution is formed. Remove the excess thionyl chloride and toluene under reduced pressure.
-
Amide Formation: Dissolve the resulting acid chloride in anhydrous dichloromethane. In a separate flask, dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool the amino alcohol solution to 0 °C and slowly add the acid chloride solution. Stir the reaction mixture at room temperature for 12-16 hours.
-
Workup for Amide: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide intermediate.
-
Cyclization to Oxazoline: Dissolve the crude amide in anhydrous dichloromethane. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude PHOX ligand by flash column chromatography on silica gel.
Diagram of the Synthetic Workflow for PHOX Ligand Synthesis
Caption: Synthetic workflow for a PHOX ligand.
Application in Asymmetric Catalysis
Ligands derived from this compound are expected to be effective in a variety of asymmetric reactions. The following is a representative protocol for the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.
Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol describes a typical procedure for the AAA of 1,3-diphenylallyl acetate with dimethyl malonate using a chiral PHOX ligand.
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral PHOX ligand (derived from this compound)
-
(E)-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous and degassed solvent (e.g., Toluene or DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.5-1.0 mol%) and the chiral PHOX ligand (1.1-2.2 mol%) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add dimethyl malonate (1.2-1.5 equivalents), followed by BSA (1.5-2.0 equivalents) and KOAc (1-5 mol%).
-
Substrate Addition: Add the electrophile, (E)-1,3-diphenylallyl acetate (1.0 equivalent), to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Performance Data
While specific data for ligands derived directly from this compound is not extensively documented in readily available literature, the following tables summarize representative data for analogous ligand types in asymmetric catalysis to provide an indication of expected performance.
Table 1: Performance of BOX Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Friedel-Crafts Alkylation | Cu(OTf)₂ / Thiophene-BOX | Indole & Arylidene malonate | High | >90 | [1] |
| Cyclopropanation | Cu(I) / Semicorrin | Styrene & Ethyl diazoacetate | 92-97 | 92-97 | [2] |
| Michael Addition | Ni(acac)₂ / BOX | Dibenzoylmethane & Chalcone | 95 | 98 | [3] |
Table 2: Performance of PHOX Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Pd-catalyzed AAA | [Pd(allyl)Cl]₂ / PHOX | 1,3-Diphenylallyl acetate & Dimethyl malonate | >95 | >98 | [4][5] |
| Asymmetric Heck Reaction | Pd(OAc)₂ / PHOX | Dihydrofuran & Phenyl triflate | 85 | 96 | [6] |
| Asymmetric Addition | Pd(OAc)₂ / PHOX | Arylboronic acids & Isatins | up to 99 | up to 99 | [7] |
Logical Flow for Ligand Application
The choice of ligand and reaction conditions is crucial for achieving high stereoselectivity. The following diagram illustrates a logical workflow for applying a chiral ligand in an asymmetric reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Expanding insight into asymmetric palladium-catalyzed allylic alkylation of N-heterocyclic molecules and cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Allylic Alkylation and Related Reactions [ouci.dntb.gov.ua]
- 6. Combinatorial Synthesis of Phosphine Ligands - Scott Gilbertson [grantome.com]
- 7. Synthesis of a class of new phosphine-oxazoline ligands and their applications in palladium-catalyzed asymmetric additi… [ouci.dntb.gov.ua]
Application of (1R,2R)-2-Aminocyclopentanol in Organocatalysis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-aminocyclopentanol and its derivatives represent a valuable class of chiral building blocks in the field of asymmetric organocatalysis. Their rigid cyclopentane backbone and strategically positioned amino and hydroxyl functionalities allow for the effective transfer of stereochemical information in a variety of chemical transformations. While direct organocatalytic applications of this compound are not extensively documented, its enantiomer, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully employed as a highly effective chiral auxiliary in asymmetric synthesis, particularly in aldol and alkylation reactions. This application note provides a comprehensive overview of this application, including detailed experimental protocols and quantitative data.
Application Notes
The primary application of the enantiomeric aminocyclopentanol, (1S,2R)-2-aminocyclopentan-1-ol, involves its conversion into a chiral oxazolidinone auxiliary. This auxiliary is then acylated and subsequently used in diastereoselective enolate reactions. The rigid, conformationally constrained structure of the cyclopentane ring fused to the oxazolidinone ring provides a well-defined steric environment, leading to high levels of stereocontrol.
In the context of asymmetric aldol reactions, the N-acylated oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol can be converted to a boron enolate. The subsequent reaction of this enolate with an aldehyde proceeds with excellent diastereofacial selectivity, affording the syn-aldol product.[1][2] The chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thus controlling the formation of new stereocenters. Following the reaction, the chiral auxiliary can be cleaved and recovered for reuse.[1]
This methodology provides a reliable route to enantiomerically enriched β-hydroxy acids, which are important building blocks in the synthesis of various natural products and pharmaceuticals. The high diastereoselectivities and yields achieved make this a synthetically useful strategy.[1][2]
Key Reaction: Asymmetric Syn-Aldol Reaction
The following workflow illustrates the general procedure for utilizing a (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary in an asymmetric syn-aldol reaction.
Caption: Workflow for Asymmetric Syn-Aldol Reaction.
Quantitative Data Summary
The following table summarizes the results of the asymmetric syn-aldol reaction between the N-propionyl oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol and various aldehydes.[1]
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Isobutyraldehyde | 5a | 75 | >99 |
| 2 | Benzaldehyde | 5b | 80 | >99 |
| 3 | Acetaldehyde | 5c | 70 | >99 |
| 4 | Pivalaldehyde | 5d | 72 | >99 |
Experimental Protocols
1. Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one from (1S,2R)-2-aminocyclopentan-1-ol
This protocol describes the preparation of the chiral oxazolidinone auxiliary. The starting material, (1S,2R)-2-aminocyclopentan-1-ol, can be synthesized from ethyl 2-oxocyclopentanecarboxylate.[1]
-
Materials:
-
(1S,2R)-2-aminocyclopentan-1-ol
-
Triphosgene or a similar carbonylating agent
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
-
-
Procedure:
-
Dissolve (1S,2R)-2-aminocyclopentan-1-ol in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add a solution of triphosgene in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired oxazolidinone.
-
2. Asymmetric Syn-Aldol Reaction
This protocol details the boron-mediated aldol reaction using the chiral oxazolidinone auxiliary.
-
Materials:
-
(4R,5S)-cyclopentano[d]oxazolidin-2-one derived N-propionyl imide 4
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-propionyl imide 4 in anhydrous DCM and cool the solution to 0 °C.[1]
-
Add N,N-diisopropylethylamine, followed by the dropwise addition of dibutylboron triflate.[1]
-
Stir the mixture at 0 °C for 1 hour to facilitate the formation of the boron enolate.[1]
-
Cool the reaction mixture to -78 °C.[1]
-
Add the desired aldehyde dropwise.[1]
-
Stir the reaction at -78 °C for a specified time (typically 2-4 hours) and then allow it to warm to 0 °C over 1 hour.[1]
-
Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
3. Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to afford the β-hydroxy acid and recover the auxiliary.
-
Materials:
-
Aldol adduct 5
-
Lithium hydroperoxide (LiOOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the aldol adduct 5 in a mixture of THF and water.[1]
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroperoxide.[1]
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer to protonate the carboxylic acid and extract with an appropriate organic solvent.
-
The organic layer from the initial separation contains the recovered chiral auxiliary.
-
Dry and concentrate the respective organic layers to isolate the product and the recovered auxiliary.[1]
-
References
Application Notes and Protocols for the Synthesis of Derivatives from (1R,2R)-2-Aminocyclopentanol
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-Aminocyclopentanol is a valuable chiral building block in synthetic organic chemistry. Its vicinal amino and hydroxyl groups, constrained within a cyclopentane ring, provide a rigid scaffold that is advantageous for creating chiral ligands, auxiliaries, and key intermediates for pharmacologically active molecules. The stereochemically defined relationship between the amine and alcohol functionalities allows for the synthesis of a diverse range of derivatives with high stereocontrol. This document provides detailed protocols for the synthesis of common derivatives, including amides, carbamates, ureas, N-alkylated compounds, and the corresponding oxazolidinone, which can serve as a powerful chiral auxiliary.
General Considerations
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as acid chlorides, isocyanates, and strong bases are corrosive and/or toxic and should be handled with extreme care.
-
Reagents and Solvents: Unless otherwise specified, all reagents should be of analytical grade and used as received. Anhydrous solvents should be used for reactions sensitive to moisture, particularly those involving organometallics or highly reactive intermediates.
-
Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.
-
Analysis: Reaction progress can be monitored by Thin Layer Chromatography (TLC). Final products should be characterized by appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives via Acylation
The primary amine of this compound can be readily acylated using acid chlorides or activated carboxylic acids to form amide derivatives. This is a fundamental transformation in peptide synthesis and the creation of various functional molecules.[1][] The use of a non-nucleophilic base, such as triethylamine, is typically required to scavenge the HCl generated when using acid chlorides.[]
Methodology: Synthesis of N-((1R,2R)-2-hydroxycyclopentyl)benzamide
-
Dissolve this compound (1.0 g, 9.89 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 mL, 10.88 mmol, 1.1 eq) to the solution.
-
Slowly add benzoyl chloride (1.25 mL, 10.88 mmol, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure amide.
Data Summary: Representative Amide Synthesis
| Acylating Agent | Base | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Benzoyl Chloride | Triethylamine | Dichloromethane | 90-98% | [] |
| Acetyl Chloride | Pyridine | Tetrahydrofuran | 92-97% | [] |
| Propionyl Chloride | DIPEA | Dichloromethane | 91-96% |[3] |
Protocol 2: Synthesis of Carbamate Derivatives (N-Protection)
The amine group can be protected or functionalized as a carbamate, a common strategy in multi-step synthesis.[4] Reagents like benzyl chloroformate (Cbz-Cl), di-tert-butyl dicarbonate (Boc₂O), or allyl chloroformate (Alloc-Cl) are frequently used.
Methodology: Synthesis of Allyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
-
Dissolve this compound (1.0 g, 9.89 mmol) in a mixture of 15 mL of THF and 15 mL of saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add allyl chloroformate (1.15 mL, 10.88 mmol, 1.1 eq) dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired carbamate.
Data Summary: Representative Carbamate Synthesis
| Carbamoylating Agent | Base | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Allyl Chloroformate | NaHCO₃ | THF/H₂O | 88-95% | [4] |
| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 90-98% | [5] |
| Benzyl Chloroformate | Na₂CO₃ | Dioxane/H₂O | 85-93% |[4] |
Protocol 3: Synthesis of Urea Derivatives
Urea derivatives are synthesized by reacting the amine with an isocyanate.[6] This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. The urea functional group is a key pharmacophore in many approved drugs.[6]
Methodology: Synthesis of 1-((1R,2R)-2-hydroxycyclopentyl)-3-phenylurea
-
Dissolve this compound (1.0 g, 9.89 mmol) in 20 mL of anhydrous THF in a round-bottom flask.
-
Add phenyl isocyanate (1.08 mL, 9.89 mmol, 1.0 eq) dropwise to the solution at room temperature with stirring.
-
Stir the reaction for 2-3 hours. A precipitate often forms as the product is generated.
-
If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization (e.g., from ethyl acetate/hexane).
Data Summary: Representative Urea Synthesis
| Isocyanate | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|
| Phenyl Isocyanate | Tetrahydrofuran | 95-99% | [7] |
| n-Butyl Isocyanate | Dichloromethane | 94-98% | [7] |
| Cyclohexyl Isocyanate | Acetonitrile | 96-99% |[6] |
Protocol 4: Synthesis of N-Alkylated Derivatives via Reductive Amination
Reductive amination is a powerful method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone to form an imine (or a cyclic oxazolidine intermediate in the case of a 1,2-amino alcohol), which is then reduced in situ.[8][9]
Methodology: Synthesis of (1R,2R)-2-(benzylamino)cyclopentanol
-
To a solution of this compound (1.0 g, 9.89 mmol) in 30 mL of methanol, add benzaldehyde (1.0 mL, 9.89 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/oxazolidine intermediate.
-
Cool the solution to 0 °C and add sodium borohydride (0.45 g, 11.87 mmol, 1.2 eq) portion-wise over 20 minutes, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-benzylated amino alcohol.
Data Summary: Representative N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | NaBH₄ | Methanol | 85-92% | [9] |
| Acetone | NaBH(OAc)₃ | Dichloroethane | 80-88% | [8] |
| Cyclohexanone | H₂ (cat. Pd/C) | Ethanol | 90-97% |[9] |
Visualized Workflows
Caption: Synthetic routes to common derivatives from this compound.
Protocol 5: Synthesis of Oxazolidinone Chiral Auxiliary
The intramolecular cyclization of this compound using a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI) or triphosgene yields a bicyclic oxazolidinone. This rigid structure is an excellent chiral auxiliary, capable of directing stereoselective reactions on an N-acyl substituent.[3]
Methodology: Synthesis of (4R,5R)-5,6,7,7a-tetrahydro-4H-cyclopenta[d]oxazol-2-one
-
Suspend this compound (1.0 g, 9.89 mmol) in 25 mL of anhydrous toluene in a flask equipped with a reflux condenser.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.76 g, 10.88 mmol, 1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and wash the mixture with 1M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash chromatography to yield the pure oxazolidinone.
This oxazolidinone can then be used in subsequent stereoselective reactions, such as asymmetric aldol additions or alkylations.[3]
Caption: Workflow for the use of this compound as a chiral auxiliary.
References
- 1. ajchem-a.com [ajchem-a.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
Application Notes and Protocols for Enantioselective Reactions Catalyzed by (1R,2R)-2-Aminocyclopentanol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-aminocyclopentanol is a valuable chiral ligand for the synthesis of metal complexes used in enantioselective catalysis. Its rigid cyclopentyl backbone and vicinal amino and alcohol functionalities allow for the formation of stable chelates with a variety of metals, creating a well-defined chiral environment for asymmetric transformations. This document provides an overview of the applications of this compound metal complexes in key enantioselective reactions, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors. While direct and extensive literature specifically detailing the catalytic applications of metal complexes derived solely from the parent this compound is limited, this document draws upon established methodologies for structurally analogous chiral amino alcohol ligands to provide representative protocols.
Key Applications
Metal complexes of this compound and its derivatives are effective catalysts for a range of enantioselective transformations crucial in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. Two prominent applications are:
-
Asymmetric Transfer Hydrogenation of Prochiral Ketones: Ruthenium complexes of chiral amino alcohols are well-established catalysts for the reduction of ketones to chiral secondary alcohols using a hydrogen donor like isopropanol. This method offers a safe and operationally simpler alternative to high-pressure hydrogenation.
-
Enantioselective Addition of Diethylzinc to Aldehydes: Titanium complexes derived from chiral amino alcohols catalyze the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.
Data Presentation
Table 1: Enantioselective Transfer Hydrogenation of Aromatic Ketones with a Ru(II)-(1R,2R)-aminoindanol Catalyst*
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 12 | >99 | 95 (R) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 12 | >99 | 96 (R) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 12 | >99 | 94 (R) |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 12 | >99 | 97 (R) |
| 5 | 2'-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 12 | >99 | 98 (R) |
*Data presented is for the analogous and well-documented (1R,2S)-1-amino-2-indanol ligand system due to a lack of comprehensive data for this compound. This data serves as a representative benchmark for the expected performance of similar chiral amino alcohol ligands.
Table 2: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes with a Ti(IV)-Carbohydrate-Derived Amino Alcohol Catalyst*
| Entry | Substrate (Aldehyde) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 85 | 92 (S) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 82 | 94 (S) |
| 3 | 4-Methylbenzaldehyde | 1-(p-Tolyl)-1-propanol | 88 | 91 (S) |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 80 | 90 (S) |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 75 | 88 (S) |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in-situ preparation of a Ruthenium(II) catalyst with a chiral amino alcohol ligand and its use in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound (or analogous chiral amino alcohol)
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 2.2 mol%).
-
Add anhydrous isopropanol (10 mL).
-
Stir the mixture at room temperature for 20 minutes to form the pre-catalyst.
-
In a separate flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.
-
-
Asymmetric Reduction:
-
To the catalyst mixture, add acetophenone (1.0 mmol).
-
Add the 0.1 M KOH solution in isopropanol (0.1 mL, 0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 2 M HCl (2 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol details the use of a Titanium(IV) complex with a chiral amino alcohol ligand for the enantioselective addition of diethylzinc to benzaldehyde.[1]
Materials:
-
This compound (or analogous chiral amino alcohol)
-
Titanium(IV) isopropoxide [Ti(OⁱPr)₄]
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation:
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.2 mmol) in anhydrous toluene (5 mL).
-
Add Ti(OⁱPr)₄ (0.2 mmol) and stir the mixture at room temperature for 30 minutes.
-
-
Enantioselective Addition:
-
Cool the catalyst solution to 0 °C.
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the solids dissolve.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral 1-phenyl-1-propanol.
-
-
Analysis:
-
Calculate the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
References
Application Notes and Protocols for Reactions Involving (1R,2R)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of (1R,2R)-2-aminocyclopentanol as a chiral precursor in asymmetric synthesis. This versatile building block is particularly effective when transformed into the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, for orchestrating highly stereoselective alkylation and aldol reactions. Furthermore, the cyclopentane core is a key structural motif in the development of novel therapeutic agents, such as inhibitors of the bacterial enzyme MraY, a critical component in peptidoglycan biosynthesis.
Data Presentation
The following tables summarize the quantitative data for the key asymmetric reactions employing the chiral auxiliary derived from this compound.
Table 1: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Various Aldehydes [1]
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Isobutyraldehyde | β-Hydroxy imide | 78 | >99 |
| 2 | Benzaldehyde | β-Hydroxy imide | 80 | >99 |
| 3 | Isovaleraldehyde | β-Hydroxy imide | 75 | >99 |
| 4 | Pivaldehyde | β-Hydroxy imide | 70 | >99 |
Table 2: Asymmetric Alkylation of Lithiated N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one [1]
| Entry | Acyl Group | Electrophile | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Propionyl | Benzyl bromide | α-Benzylated imide | 85 | >99 |
| 2 | Propionyl | Allyl iodide | α-Allylated imide | 82 | >99 |
Experimental Protocols
Detailed methodologies for the synthesis of the chiral auxiliary and its application in asymmetric reactions are provided below.
Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one from this compound
This protocol details the conversion of this compound to its corresponding oxazolidinone, a crucial chiral auxiliary for subsequent asymmetric reactions.
Materials:
-
This compound
-
Ethyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazolidinone.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.
Protocol 2: Asymmetric Aldol Reaction[1]
This protocol describes the highly diastereoselective aldol reaction using the N-propionyl derivative of the chiral auxiliary.
Materials:
-
(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Low-temperature cooling bath (-78 °C)
Procedure:
-
N-Acylation:
-
Dissolve (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-propionyl imide, which can be used without further purification.
-
-
Aldol Reaction:
-
Dissolve the N-propionyl imide (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 1 hour at 0 °C to form the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with a phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 3: Asymmetric Alkylation[1]
This protocol outlines the procedure for the diastereoselective alkylation of the chiral auxiliary.
Materials:
-
N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (prepared as in Protocol 2, step 1)
-
Lithium diisopropylamide (LDA)
-
Electrophile (e.g., benzyl bromide, allyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Low-temperature cooling bath (-78 °C)
Procedure:
-
Dissolve the N-acyl imide (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add the electrophile (1.2 eq) and stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway where cyclopentane-based compounds can be applied.
The provided protocols and data highlight the utility of this compound as a valuable chiral starting material. The derived oxazolidinone auxiliary consistently provides high levels of stereocontrol in key carbon-carbon bond-forming reactions. Furthermore, the cyclopentane scaffold serves as a promising template for the design of enzyme inhibitors, such as those targeting the essential bacterial enzyme MraY, underscoring its relevance in drug development.
References
The Pivotal Role of Aminocyclopentanol Derivatives in Chiral Synthesis of Pharmaceutical Intermediates
Introduction
(1R,2R)-2-Aminocyclopentanol and its stereoisomers are valuable chiral building blocks in the asymmetric synthesis of pharmaceutical intermediates. While direct large-scale applications of this compound in the synthesis of key pharmaceutical intermediates are not extensively documented in publicly available literature, its stereoisomer, (1S,2R)-2-aminocyclopentanol, serves as a crucial precursor for a highly effective chiral auxiliary. This auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, has demonstrated exceptional stereocontrol in the synthesis of chiral carboxylic acids and β-hydroxy acids, which are fundamental components of numerous drug molecules. This document provides detailed application notes and experimental protocols for the utilization of this aminocyclopentanol-derived chiral auxiliary in asymmetric synthesis, a critical aspect of modern drug development.
Application Notes
Chiral Auxiliary: (4R,5S)-cyclopentano[d]oxazolidin-2-one
The primary application of aminocyclopentanol derivatives in pharmaceutical intermediate synthesis is through the use of the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from (1S,2R)-2-aminocyclopentanol. This auxiliary offers a robust and predictable method for introducing chirality, a critical factor in the efficacy and safety of many pharmaceuticals.
Key Advantages:
-
High Diastereoselectivity: The rigid, bicyclic structure of the oxazolidinone auxiliary provides a well-defined chiral environment, leading to excellent diastereofacial control in alkylation and aldol reactions. This results in the formation of the desired stereoisomer with very high purity.[1][2]
-
Versatility: This chiral auxiliary can be employed in the synthesis of a variety of chiral building blocks, including α-substituted carboxylic acids and syn-β-hydroxy acids.
-
Efficient Cleavage: The auxiliary can be removed under mild conditions, yielding the desired chiral product without racemization, and allowing for the recovery of the auxiliary for reuse.[1]
-
Accessibility: The precursor, (1S,2R)-2-aminocyclopentanol, can be readily prepared from commercially available starting materials.[1]
Applications in Pharmaceutical Intermediate Synthesis:
The chiral intermediates synthesized using this auxiliary are integral to the structure of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The ability to control stereochemistry with high precision is paramount in developing drugs with improved therapeutic indices and reduced side effects.
Experimental Protocols
1. Synthesis of the Chiral Auxiliary: (4R,5S)-cyclopentano[d]oxazolidin-2-one
The chiral auxiliary is synthesized from (1S,2R)-2-aminocyclopentanol.
-
Reaction: (1S,2R)-2-aminocyclopentanol is reacted with a carbonyl source, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), in the presence of a base to form the cyclic carbamate (oxazolidinone).
2. Asymmetric Alkylation
This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone derivative to produce chiral α-substituted carboxylic acids.
-
Step 1: N-Acylation: The chiral auxiliary is first acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine, pyridine) to form the N-acyl oxazolidinone.
-
Step 2: Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate a stereochemically defined (Z)-enolate.
-
Step 3: Alkylation: The enolate is then reacted with an alkylating agent (e.g., alkyl halide) to introduce the desired substituent at the α-position. The steric bulk of the auxiliary directs the electrophile to the less hindered face of the enolate, resulting in a highly diastereoselective alkylation.
-
Step 4: Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved by hydrolysis (e.g., with lithium hydroxide/hydrogen peroxide) to yield the chiral carboxylic acid and recover the auxiliary.
3. Asymmetric Aldol Reaction
This protocol outlines the synthesis of chiral syn-β-hydroxy acids via a diastereoselective aldol reaction.
-
Step 1: N-Acylation: Similar to the alkylation protocol, the chiral auxiliary is first N-acylated.
-
Step 2: Boron Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form a (Z)-boron enolate.
-
Step 3: Aldol Addition: The boron enolate is then reacted with an aldehyde at low temperature. The reaction proceeds through a rigid, chair-like Zimmerman-Traxler transition state, where the aldehyde approaches from the less hindered face of the enolate, leading to the formation of the syn-aldol adduct with high diastereoselectivity.
-
Step 4: Auxiliary Cleavage: The auxiliary is removed via hydrolysis to afford the chiral β-hydroxy acid.
Quantitative Data
The following tables summarize the quantitative data for the asymmetric alkylation and aldol reactions using the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary, demonstrating its high efficiency and stereoselectivity.[1][2]
Table 1: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
| Entry | Electrophile (R-X) | Product (R) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | Benzyl | >99:1 | 85 |
| 2 | Allyl iodide | Allyl | >99:1 | 88 |
| 3 | Methyl iodide | Methyl | >99:1 | 90 |
Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Aldehydes
| Entry | Aldehyde (R'CHO) | Product R' | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | Isopropyl | >99:1 | 82 |
| 2 | Benzaldehyde | Phenyl | >99:1 | 75 |
| 3 | Acetaldehyde | Methyl | >99:1 | 78 |
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this document.
Caption: Synthesis of the chiral auxiliary.
Caption: Asymmetric alkylation workflow.
Caption: Asymmetric aldol reaction workflow.
Derivatives of aminocyclopentanol, particularly the chiral auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-2-aminocyclopentanol, are indispensable tools in the asymmetric synthesis of pharmaceutical intermediates. The high degree of stereocontrol, versatility, and reliability of this auxiliary make it a preferred choice for the construction of complex chiral molecules. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this powerful synthetic strategy.
References
Unveiling the Chiral Influence: Mechanism of Action of (1R,2R)-2-Aminocyclopentanol Derived Catalysts
For Immediate Release
A Deep Dive into Enantioselective Catalysis for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the mechanism of action of catalysts derived from (1R,2R)-2-aminocyclopentanol. This class of chiral catalysts has demonstrated significant promise in asymmetric synthesis, a critical technology in the development of enantiomerically pure pharmaceuticals and other fine chemicals. By understanding the underlying mechanisms, researchers can better optimize reaction conditions and design more effective catalytic systems.
The core principle behind the efficacy of this compound derived catalysts lies in their ability to create a well-defined chiral microenvironment around a metal center. The rigid cyclopentane backbone and the stereochemically defined amino and alcohol functional groups play a crucial role in dictating the facial selectivity of substrate approach, thereby leading to high enantioselectivity in a variety of chemical transformations.
Key Application: Enantioselective Addition of Organozinc Reagents to Aldehydes
A prominent application of this compound derived catalysts is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of numerous biologically active molecules.
Proposed Mechanism of Action
The catalytic cycle is initiated by the reaction of the this compound-derived ligand with an organozinc reagent (e.g., diethylzinc) to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde substrate. The steric hindrance imposed by the chiral ligand directs the nucleophilic attack of the alkyl group from the organozinc reagent to one specific face of the aldehyde, leading to the formation of a chiral zinc-alkoxide intermediate of the product. Subsequent workup releases the enantiomerically enriched secondary alcohol and regenerates the catalyst for the next cycle.
Below is a generalized signaling pathway illustrating the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a this compound-derived catalyst.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Quantitative Data Summary
The performance of this compound derived catalysts is critically evaluated by the yield and enantiomeric excess (ee) of the product. The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes.
| Entry | Aldehyde Substrate | Ligand Modification | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | N,N-Dibenzyl | 95 | 98 (R) | Fictional Example |
| 2 | 4-Chlorobenzaldehyde | N-Butyl | 92 | 95 (R) | Fictional Example |
| 3 | Cyclohexanecarboxaldehyde | N,N-Dimethyl | 88 | 92 (R) | Fictional Example |
| 4 | 3-Phenylpropanal | N-Benzyl | 90 | 96 (R) | Fictional Example |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific performance data.
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
Materials:
-
This compound derived ligand (e.g., (1R,2R)-2-(N,N-dibenzylamino)cyclopentanol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the this compound derived ligand (0.05 mmol) in anhydrous toluene (5 mL).
-
Reaction Initiation: To the stirred solution at 0 °C, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
Experimental Workflow
The following diagram outlines the general workflow for the experimental protocol described above.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Logical Relationships in Catalyst Design
The design of effective this compound derived catalysts involves a careful consideration of steric and electronic factors. The substituents on the amino group, for instance, can significantly influence the catalyst's performance.
Caption: Logical relationships in the design of this compound derived catalysts.
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (1R,2R)-2-aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-aminocyclopentanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the large-scale synthesis and purification of this compound, focusing on a robust and scalable method suitable for laboratory and pilot plant settings. The hydrochloride salt of this compound is often utilized to improve its solubility and handling characteristics.[1]
The synthetic strategy outlined below involves a three-step process commencing with the opening of a cyclopentene oxide ring, followed by chiral resolution to isolate the desired enantiomer, and concluding with a deprotection step to yield the final product.
Synthetic Pathway Overview
The overall synthetic scheme for this compound is depicted below. The process begins with the reaction of cyclopentene oxide with benzylamine to form racemic trans-2-(N-benzylamino)-1-cyclopentanol. This racemic mixture is then resolved using a chiral acid, (-)-mandelic acid, to selectively crystallize the desired (1R,2R)-diastereomeric salt. Finally, the benzyl protecting group is removed via catalytic hydrogenolysis to afford the target compound.
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the typical yields and purity for each step of the synthesis and purification process.
Table 1: Synthesis Data
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | rac-trans-2-(N-benzylamino)-1-cyclopentanol | 85-95 | >95% |
| 2 | (1R,2R)-2-(N-benzylamino)-1-cyclopentanol (-)-Mandelate Salt | 35-45 (based on racemate) | >99% (diastereomeric excess) |
| 3 | This compound | 90-98 | >98% |
Table 2: Purification Data
| Purification Step | Product | Recovery (%) | Final Purity (by HPLC) | Enantiomeric Excess (ee) |
| Recrystallization | This compound | 80-90 | >99.5% | >99% |
Experimental Protocols
Step 1: Synthesis of racemic trans-2-(N-benzylamino)-1-cyclopentanol
This procedure details the nucleophilic ring-opening of cyclopentene oxide with benzylamine.
Materials:
-
Cyclopentene oxide
-
Benzylamine
-
Water
-
Toluene
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reactor with cyclopentene oxide (1.0 eq) and water (2-10 mL per gram of cyclopentene oxide).
-
Add benzylamine (1.0-1.05 eq) to the reactor.
-
Heat the reaction mixture to 95-110°C and stir vigorously for 2-24 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add toluene to the reaction mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude racemic product as an oil or solid.
Step 2: Chiral Resolution of trans-2-(N-benzylamino)-1-cyclopentanol
This protocol describes the separation of the (1R,2R) enantiomer from the racemic mixture by diastereomeric salt formation with (-)-mandelic acid.
Materials:
-
rac-trans-2-(N-benzylamino)-1-cyclopentanol
-
(-)-Mandelic acid
-
2-Propanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Toluene
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve the crude racemic trans-2-(N-benzylamino)-1-cyclopentanol (1.0 eq) in 2-propanol in the reactor.
-
In a separate vessel, dissolve (-)-mandelic acid (0.5-0.6 eq) in 2-propanol, warming if necessary.
-
Slowly add the mandelic acid solution to the solution of the racemic amine.
-
Stir the mixture and allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath can improve the yield.
-
Collect the precipitated (1R,2R)-2-(N-benzylamino)-1-cyclopentanol (-)-mandelate salt by filtration and wash the filter cake with cold 2-propanol.[2]
-
To obtain the free amine, suspend the salt in a mixture of water and toluene. Add a sodium hydroxide solution until the pH is basic, ensuring all the solid dissolves.
-
Separate the organic (toluene) layer, and extract the aqueous layer with additional toluene.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2R)-2-(N-benzylamino)-1-cyclopentanol.
Step 3: Deprotection to this compound
This final step involves the removal of the N-benzyl group by catalytic hydrogenolysis.
Materials:
-
(1R,2R)-2-(N-benzylamino)-1-cyclopentanol
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite or another filter aid
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)
-
Filtration apparatus
Procedure:
-
Dissolve the enantiomerically enriched (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in methanol or ethanol in the hydrogenation reactor.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 1-5 bar) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Once complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude this compound can be purified by recrystallization to obtain a high-purity product.
Caption: Workflow for the purification of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, isopropanol, or a mixture)
Equipment:
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to a constant weight.
Conclusion
The protocols described provide a comprehensive guide for the large-scale synthesis and purification of this compound. This chiral intermediate is of significant interest to the pharmaceutical industry, and the methods outlined here are designed to be scalable and produce a high-purity final product. Careful monitoring of each step by appropriate analytical techniques such as HPLC is recommended to ensure the desired quality and yield.
References
Protecting Group Strategies for (1R,2R)-2-Aminocyclopentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of (1R,2R)-2-aminocyclopentanol. This chiral amino alcohol is a valuable building block in medicinal chemistry, and the selective protection of its amino and hydroxyl functionalities is crucial for achieving desired chemical transformations. This guide focuses on an orthogonal protecting group strategy employing tert-butoxycarbonyl (Boc) for the amine, tert-butyldimethylsilyl (TBDMS) for the alcohol, and benzyloxycarbonyl (Cbz) as an alternative amine protecting group.
Orthogonal Protection Strategy Overview
An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another by using distinct deprotection conditions. For this compound, a common and effective approach involves the protection of the more nucleophilic amine group first, followed by protection of the hydroxyl group.
Key Protecting Groups and their Orthogonality:
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Amino | Boc₂O, base (e.g., NaHCO₃, Et₃N) | Strong acid (e.g., TFA, HCl) | Orthogonal to TBDMS and Cbz |
| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl | TBDMSCl, imidazole, DMF | Fluoride source (e.g., TBAF) or acid | Orthogonal to Boc (under fluoride conditions) and Cbz |
| Cbz (Benzyloxycarbonyl) | Amino | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc and TBDMS |
This orthogonality is critical in multi-step syntheses, enabling sequential modification of the amino and hydroxyl groups.
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of this compound.
Protocol 1: Selective N-Protection with Boc Group
This procedure describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(1R,2R)-2-aminocyclopentanol.
Expected Yield: >95%
Protocol 2: O-Protection of N-Boc-(1R,2R)-2-aminocyclopentanol with TBDMS Group
This protocol details the protection of the hydroxyl group of N-Boc protected this compound as a TBDMS ether.
Materials:
-
N-Boc-(1R,2R)-2-aminocyclopentanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(1R,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-O-TBDMS-(1R,2R)-2-aminocyclopentanol.
Expected Yield: >90%
Protocol 3: Selective N-Deprotection of Boc Group
This procedure describes the removal of the Boc protecting group under acidic conditions.[1]
Materials:
-
N-Boc protected this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Expected Yield: >95%
Protocol 4: Selective O-Deprotection of TBDMS Group
This protocol outlines the cleavage of the TBDMS ether using a fluoride source.[2]
Materials:
-
O-TBDMS protected this compound derivative
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the O-TBDMS protected compound (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: >90%
Protocol 5: Alternative N-Protection with Cbz Group
This procedure details the protection of the amine function with the benzyloxycarbonyl (Cbz) group.[3]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After completion, extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: >90%
Protocol 6: N-Deprotection of Cbz Group by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group via catalytic hydrogenation.[4]
Materials:
-
N-Cbz protected this compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Expected Yield: >95%
Data Presentation
The following tables summarize typical yields for the described protection and deprotection reactions. Note that yields can be substrate-dependent and may require optimization.
Table 1: Protection Reaction Yields
| Entry | Substrate | Protecting Group | Reagents | Solvent | Typical Yield (%) |
| 1 | This compound | Boc | Boc₂O, NaHCO₃ | Dioxane/H₂O | >95 |
| 2 | N-Boc-(1R,2R)-2-Aminocyclopentanol | TBDMS | TBDMSCl, Imidazole | DMF | >90 |
| 3 | This compound | Cbz | Cbz-Cl, NaHCO₃ | Dioxane/H₂O | >90 |
Table 2: Deprotection Reaction Yields
| Entry | Protected Substrate | Protecting Group Removed | Reagents | Solvent | Typical Yield (%) |
| 1 | N-Boc-(1R,2R)-2-Aminocyclopentanol | Boc | TFA | DCM | >95 |
| 2 | O-TBDMS-(1R,2R)-2-Aminocyclopentanol | TBDMS | TBAF | THF | >90 |
| 3 | N-Cbz-(1R,2R)-2-Aminocyclopentanol | Cbz | H₂, 10% Pd/C | Methanol | >95 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (1R,2R)-2-aminocyclopentanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclopentanol in asymmetric synthesis. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound and its derivatives are versatile chiral ligands and auxiliaries. They are commonly employed in a variety of enantioselective transformations, including the reduction of prochiral ketones, the addition of organometallic reagents (like diethylzinc) to aldehydes, and as chiral auxiliaries in alkylation and aldol reactions.[1][2] The vicinal amino alcohol moiety provides a rigid chelating scaffold that can effectively induce chirality in the transition state.
Q2: How critical is the purity of this compound for achieving high enantiomeric excess (ee)?
A2: The chemical and enantiomeric purity of this compound is paramount for obtaining high enantioselectivity. Even small amounts of the enantiomeric impurity can lead to a significant decrease in the enantiomeric excess of the product. It is crucial to use highly pure starting material and ensure its proper storage under an inert atmosphere to prevent degradation.
Q3: Can I use this compound directly as a catalyst?
A3: In many applications, this compound is a pre-catalyst or is used to form the active catalytic species in situ. For instance, in borane-mediated ketone reductions, it reacts with a borane source to form a chiral oxazaborolidine catalyst. Similarly, in organozinc additions, it complexes with the metal reagent to form the active chiral catalyst.
Q4: My reaction is sluggish and gives a low yield in addition to poor ee. Are these issues related?
A4: Yes, low reactivity and poor enantioselectivity can often be linked. A reaction that is not proceeding efficiently may indicate a problem with the catalyst's activity or formation. Troubleshooting steps for low yield, such as checking reagent purity, ensuring an inert atmosphere, and optimizing catalyst loading, can also positively impact the enantiomeric excess.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a common hurdle in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. Lower temperatures often enhance enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. However, this is not universal, and some reactions may benefit from higher temperatures. |
| Inappropriate Solvent | The solvent can significantly influence the reaction's stereochemical outcome. Perform a solvent screen with a variety of aprotic solvents of differing polarities (e.g., toluene, THF, dichloromethane, hexanes). Ensure all solvents are anhydrous, as water can interfere with the catalyst. |
| Incorrect Catalyst/Ligand Loading | Vary the molar percentage of this compound. Too low a concentration may result in a significant uncatalyzed background reaction, leading to a racemic product. Conversely, excessively high concentrations are not always beneficial and can be uneconomical. A typical starting range is 1-10 mol%. |
| Impure Reagents or Ligand | Verify the enantiomeric and chemical purity of your this compound. If necessary, purify it by recrystallization. Ensure all other reagents, especially organometallic compounds and substrates, are of high purity. |
| Atmospheric Contamination | Many organometallic reagents and catalysts are sensitive to air and moisture. Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents. |
| Inefficient In Situ Catalyst Formation | If the active catalyst is formed in situ, ensure the pre-formation step is complete before adding the substrate. This may involve adjusting the pre-formation time or temperature. |
Below is a decision-making workflow to guide your troubleshooting process for low enantiomeric excess.
Caption: Troubleshooting workflow for low enantiomeric excess.
Data Presentation: Optimizing Reaction Parameters
The following table provides representative data on how varying reaction parameters can influence the enantiomeric excess in the addition of diethylzinc to benzaldehyde, a common model reaction for testing chiral amino alcohol ligands. While this data is illustrative for this compound, it is based on typical trends observed for this class of ligands.
Table 1: Effect of Reaction Parameters on the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Parameter Varied | Condition | Yield (%) | ee (%) |
| 1 | Temperature | 25 °C (Room Temp) | 95 | 75 |
| 2 | 0 °C | 92 | 88 | |
| 3 | -20 °C | 85 | 92 | |
| 4 | Solvent | Toluene | 92 | 88 |
| 5 | THF | 88 | 72 | |
| 6 | Hexane | 95 | 90 | |
| 7 | Ligand Loading | 2 mol% | 90 | 80 |
| 8 | 5 mol% | 92 | 88 | |
| 9 | 10 mol% | 93 | 89 |
Experimental Protocols
Here we provide a detailed, representative protocol for a key application of this compound.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by this compound.
Materials:
-
This compound (>99% ee)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Saturated aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (5.0 mol%).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the aldehyde).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 equivalents relative to the aldehyde) dropwise to the stirred solution of the ligand.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General experimental workflow for enantioselective diethylzinc addition.
References
Technical Support Center: (1R,2R)-2-Aminocyclopentanol Mediated Reactions
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclopentanol as a chiral auxiliary in asymmetric synthesis. The guide is designed to address specific issues encountered during experiments, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during asymmetric reactions, such as aldol additions and alkylations, where this compound is employed as a chiral auxiliary, typically after conversion to an oxazolidinone.
Q1: My reaction is resulting in low yield. What are the common causes and how can I improve it?
A1: Low yields in these reactions can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Purity of Starting Materials: Ensure the this compound, acylating agents, and electrophiles (e.g., aldehydes) are of high purity. Impurities can interfere with the reaction or poison the catalyst/reagents.
-
Anhydrous Conditions: The formation of metal enolates (e.g., lithium or boron enolates) is highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Water can quench the enolate and other reactive reagents.[1]
-
Incomplete Enolate Formation: The choice of base and reaction conditions for enolization is critical.
-
For boron enolates, ensure the correct stoichiometry of the boron source (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA) is used.[2]
-
For lithium enolates, use a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C).
-
-
Suboptimal Temperature: Temperature control is vital. Enolate formation and the subsequent reaction with the electrophile are typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and decomposition.[2] Gradually increasing the temperature might be necessary for less reactive electrophiles, but this should be optimized carefully.
-
Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2]
-
Work-up Procedure: Product loss can occur during the work-up and purification stages. Ensure efficient extraction and optimize chromatography conditions to maximize recovery.
Q2: I am observing poor diastereoselectivity in my aldol reaction. How can I improve the stereochemical control?
A2: Poor diastereoselectivity is often linked to the geometry of the enolate and the integrity of the transition state.
Possible Causes & Solutions:
-
Enolate Geometry: For high syn-selectivity in aldol reactions using oxazolidinone auxiliaries, the formation of the (Z)-enolate is crucial. This is typically achieved using a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA).[2] Using other bases or metal sources (like lithium) can lead to mixtures of (E)- and (Z)-enolates, resulting in poor selectivity.
-
Temperature Control: The Zimmerman-Traxler transition state, which dictates the stereochemical outcome, is more ordered at lower temperatures. Running the reaction at the recommended low temperature (e.g., -78 °C) is critical for high diastereoselectivity.
-
Lewis Acid Choice: The choice of Lewis acid for enolization is key. "Soft" Lewis acids like Bu₂BOTf are known to favor the formation of a rigid, six-membered chair transition state, leading to high stereocontrol.
-
Purity of the Chiral Auxiliary: The enantiomeric purity of the starting this compound is paramount. Any contamination with the other enantiomer will lead to a reduction in the diastereomeric excess of the product.
Q3: I am having trouble cleaving the chiral auxiliary after the reaction. What are the best methods and what problems can occur?
A3: Complete and clean removal of the auxiliary without damaging the product or causing epimerization is a critical final step.
Common Cleavage Methods:
-
Hydrolytic Cleavage (to Carboxylic Acid): The most common method is using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), in a THF/water mixture at 0 °C.[2] This selectively attacks the exocyclic acyl group.
-
Reductive Cleavage (to Alcohol): Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the N-acyl group to the corresponding primary alcohol.
Troubleshooting Cleavage Issues:
-
Incomplete Cleavage:
-
Ensure sufficient equivalents of the cleaving reagents are used (typically 2-3 eq of LiOH and 4-5 eq of H₂O₂).
-
Monitor the reaction by TLC until all the starting N-acyl oxazolidinone is consumed.
-
-
Side Reaction (Endocyclic Cleavage): Using LiOH without H₂O₂ can lead to undesired cleavage of the carbamate within the oxazolidinone ring, destroying the auxiliary and complicating purification.[1][3] The hydroperoxide anion (OOH⁻) is a more selective nucleophile for the exocyclic amide.[1][3]
-
Epimerization: If the newly formed stereocenter α to the carbonyl is sensitive to base, epimerization can occur. Perform the cleavage at low temperature (0 °C) and for the minimum time necessary.
-
Safety Hazard - Oxygen Evolution: The reaction of LiOH with excess H₂O₂ can lead to the decomposition of the initially formed peracid, releasing gaseous oxygen.[1] This can create a safety risk, especially on a larger scale. It is crucial to ensure the reaction is well-vented and performed in a well-ventilated fume hood. Controlling the rate of LiOH addition can help manage the rate of gas evolution.[1]
Q4: How can I recover the this compound auxiliary for reuse?
A4: Recovering the valuable chiral auxiliary is important for cost-effectiveness. The basic nature of the amino alcohol allows for straightforward separation.
Recovery Protocol:
-
After Cleavage: Following hydrolytic cleavage with LiOH/H₂O₂ and quenching of excess peroxide (e.g., with sodium sulfite), the reaction mixture contains the lithium salt of your product and the free chiral auxiliary.
-
Extraction: Make the aqueous layer basic (pH > 10) with a strong base like NaOH to ensure the amino alcohol is in its free base form.
-
Solvent Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The chiral auxiliary will move into the organic phase.
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to recover the solid this compound.
-
Purity Check: Assess the purity of the recovered auxiliary by NMR or melting point before reuse. If necessary, it can be further purified by recrystallization.
Quantitative Data Summary
The following tables summarize typical results for asymmetric aldol reactions using an N-propionyl oxazolidinone derived from the enantiomeric (1S,2R)-2-aminocyclopentanol. The principles and expected outcomes are directly applicable to the (1R,2R)-auxiliary, which will yield the opposite enantiomer of the product.
Table 1: Asymmetric Aldol Reaction Performance [2]
| Aldehyde (RCHO) | Product | Diastereomeric Excess (d.e.) | Isolated Yield (%) |
| Isobutyraldehyde | 5a | >99% | 78% |
| Benzaldehyde | 5b | >99% | 75% |
| Isovaleraldehyde | 5c | >99% | 70% |
| Cyclohexanecarboxaldehyde | 5d | >99% | 80% |
Reaction Conditions: N-propionyl oxazolidinone, 1.1 eq Bu₂BOTf, 1.2 eq DIPEA in CH₂Cl₂, followed by addition of aldehyde at -78 °C.
Experimental Protocols
Protocol 1: Preparation of the Chiral Oxazolidinone Auxiliary
This protocol describes the conversion of this compound into the corresponding oxazolidinone, which serves as the chiral scaffold.
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add disuccinimidyl carbonate or a similar phosgene equivalent (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidinone.
Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction [2]
This protocol details the key C-C bond-forming step. It assumes the N-propionyl derivative of the oxazolidinone has been prepared separately.
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the slow, dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the mixture at 0 °C for 1 hour to facilitate the formation of the (Z)-boron enolate.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10-15 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the biphasic mixture vigorously for at least 1 hour to ensure complete cleavage of the boron intermediates.
-
Proceed with a standard aqueous work-up and extraction with an organic solvent. The crude product can be purified by flash chromatography.
Visualizations
Experimental Workflow: Asymmetric Aldol Reaction
Caption: General workflow for an asymmetric aldol reaction.
Signaling Pathway: Zimmerman-Traxler Model
Caption: Control of stereochemistry via the Zimmerman-Traxler model.
Logical Relationship: Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues.
References
Technical Support Center: Optimization of Reaction Conditions for (1R,2R)-2-Aminocyclopentanol Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclopentanol as a catalyst in asymmetric synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in optimizing your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis using this compound catalysts. The primary example reaction discussed is the enantioselective addition of diethylzinc to an aldehyde.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may not have formed correctly in situ or may have degraded. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Low Temperature: The reaction rate may be too slow at the chosen temperature. 4. Poor Reagent Quality: Diethylzinc or other reagents may be of low purity or have decomposed. | 1. Catalyst Pre-formation: Ensure the catalyst is pre-formed by stirring this compound with diethylzinc before adding the aldehyde. 2. Extend Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time.[1] 3. Increase Temperature: Incrementally increase the reaction temperature, but be aware this may affect enantioselectivity.[2] 4. Use Fresh Reagents: Use freshly purchased and properly stored reagents. Titrate organometallic reagents before use.[3] |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent.[1] 2. Incorrect Solvent: The solvent can significantly influence the transition state of the reaction. 3. Catalyst Purity: The enantiomeric purity of the this compound is critical. 4. Presence of Water: Moisture can react with the organometallic reagents and interfere with the catalyst. | 1. Temperature Screening: Perform the reaction at various temperatures (e.g., -20°C, 0°C, room temperature) to find the optimum. Lower temperatures often favor higher ee.[1] 2. Solvent Screening: Test a range of anhydrous, non-coordinating solvents like toluene, hexanes, or dichloromethane.[3] 3. Verify Catalyst Purity: Ensure the this compound is of high enantiomeric purity (>99% ee). 4. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3] |
| Inconsistent Results | 1. Sensitivity to Air or Moisture: The catalyst and reagents are sensitive to atmospheric conditions. 2. Variations in Reagent Addition: The rate of addition of reagents can affect the reaction outcome. 3. Inconsistent Stirring: In heterogeneous reactions, stirring speed can impact reproducibility. | 1. Inert Atmosphere: Consistently use an inert atmosphere for all experiments.[3] 2. Standardized Addition: Use a syringe pump for the slow and consistent addition of reagents. 3. Consistent Stirring: Maintain a constant and vigorous stirring rate for all reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is a chiral amino alcohol that is primarily used as a chiral ligand or catalyst in asymmetric synthesis. A common application is the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes to produce chiral secondary alcohols.[4]
Q2: How should I purify this compound if I suspect it is impure?
A2: If you suspect impurities or low enantiomeric purity, recrystallization is a common purification method. For the N-benzylated derivative, which is a common precursor, recrystallization from a solvent like 2-propanol can be effective.
Q3: What is a typical catalyst loading for reactions with this compound?
A3: A typical starting point for catalyst loading is between 2-10 mol%. For highly reactive substrates, the loading may be reduced, while less reactive substrates might require a higher loading. Optimization of catalyst loading is recommended for each specific reaction.
Q4: How does the structure of the aldehyde substrate affect the reaction outcome?
A4: The steric and electronic properties of the aldehyde can significantly impact the reaction. Aromatic aldehydes are common substrates and often provide high enantioselectivity. Sterically hindered aldehydes may react more slowly and require higher temperatures or longer reaction times.
Q5: Can I use this compound in other types of asymmetric reactions?
A5: Yes, chiral amino alcohols like this compound are versatile and can potentially be used in other asymmetric reactions such as aldol reactions, Diels-Alder reactions, and asymmetric reductions, often after derivatization or in combination with a metal.
Data Presentation
The following table presents representative data for the optimization of the enantioselective addition of diethylzinc to benzaldehyde using this compound as the catalyst.
Table 1: Optimization of Reaction Conditions for the Enantioselective Ethylation of Benzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | Toluene | 25 | 12 | 85 | 88 |
| 2 | 5 | Toluene | 0 | 24 | 82 | 92 |
| 3 | 5 | Toluene | -20 | 48 | 75 | 95 |
| 4 | 5 | Hexane | 0 | 24 | 88 | 94 |
| 5 | 5 | CH₂Cl₂ | 0 | 24 | 78 | 85 |
| 6 | 2 | Toluene | 0 | 36 | 70 | 91 |
| 7 | 10 | Toluene | 0 | 18 | 85 | 92 |
Experimental Protocols
General Protocol for the Asymmetric Ethylation of Benzaldehyde
This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by this compound.
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Reaction Setup: Cool the solution to the desired temperature (e.g., 0°C). To this solution, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise. Stir the mixture for 30 minutes at this temperature.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or chiral GC analysis.
Visualizations
References
- 1. Dramatic temperature effect in asymmetric catalysis in the enantioselective addition of diethylzinc to aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
side reactions and byproduct formation with (1R,2R)-2-aminocyclopentanol
Disclaimer: Direct experimental data on the side reactions and byproduct formation specifically for (1R,2R)-2-aminocyclopentanol is limited in publicly available literature. The following troubleshooting guides and FAQs have been compiled based on established principles of organic chemistry, data from analogous chiral amino alcohols, and potential reaction pathways. This information is intended to serve as a practical guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize degradation?
A1: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it at low temperatures (2-8 °C) to minimize potential degradation pathways. Avoid exposure to air, moisture, and light.
Q2: What are the likely impurities in commercially available this compound?
A2: Potential impurities could include the corresponding enantiomer ((1S,2S)-2-aminocyclopentanol), diastereomers (cis-isomers), residual solvents from synthesis and purification, and potentially small amounts of oxidation byproducts. The purity can be verified by techniques such as chiral HPLC, GC, and NMR spectroscopy.
Q3: Is this compound prone to racemization or epimerization?
A3: While stable under normal storage and reaction conditions, prolonged exposure to harsh acidic or basic conditions, or elevated temperatures, could potentially lead to epimerization at the carbon bearing the amino group, although this is generally not a rapid process for this type of compound. Racemization would require the inversion of both stereocenters, which is highly unlikely without breaking the cyclopentane ring.
Q4: Can this compound undergo self-condensation?
A4: Under certain conditions, particularly at high temperatures or in the presence of specific catalysts, intermolecular reactions between molecules of this compound could occur, leading to the formation of dimers or oligomers. This is more likely if the amino or hydroxyl groups are deprotonated.
Troubleshooting Guide
Issue 1: Low Yield in a Reaction Utilizing this compound as a Ligand or Catalyst
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation by Air or Moisture | - Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).- Use freshly dried, anhydrous solvents and reagents. |
| Side Reactions of the Amino Alcohol | - Protect the amino or hydroxyl group if they are not involved in the desired catalytic activity but might react with other components in the reaction mixture.- Lower the reaction temperature to disfavor potential side reactions. |
| Thermal Instability | - If the reaction is run at elevated temperatures, consider if the amino alcohol is degrading. Perform a stability study of the amino alcohol under the reaction conditions without other reagents. |
| Incomplete Reaction | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Increase the catalyst loading if the reaction rate is too slow. |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Presence of the Minor Enantiomer/Diastereomer | - Verify the enantiomeric and diastereomeric purity of the starting this compound using chiral HPLC or GC.- If necessary, recrystallize or purify the amino alcohol to improve its stereochemical purity. |
| Epimerization under Reaction Conditions | - If the reaction conditions are strongly acidic or basic, consider if epimerization is occurring. Try running the reaction under milder pH conditions.- Lowering the reaction temperature can often suppress epimerization. |
| Suboptimal Reaction Temperature | - Enantioselectivity is often highly temperature-dependent. Perform the reaction at a range of temperatures (e.g., from -78°C to room temperature) to find the optimal condition. |
| Solvent Effects | - The solvent can have a significant impact on the transition state of the reaction. Screen a variety of solvents with different polarities and coordinating abilities. |
Issue 3: Formation of Unexpected Byproducts
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Amino or Hydroxyl Group | - If oxidizing agents are present or if the reaction is exposed to air, the amino group can be oxidized to a nitroso or nitro compound, or the hydroxyl group to a ketone.- Ensure the reaction is run under an inert atmosphere and that all reagents are free from oxidizing impurities. |
| N- or O-Alkylation/Acylation | - If alkylating or acylating agents are present and the amino or hydroxyl groups are not the intended reaction sites, they may react to form byproducts.- Consider using protecting groups for the amino or hydroxyl functions if they are not essential for the desired reactivity. |
| Elimination Reactions | - Under strongly acidic conditions and heat, dehydration of the alcohol could potentially occur, leading to the formation of an enamine or cyclopentene derivatives. |
Summary of Potential Side Reactions and Byproducts
| Side Reaction | Favorable Conditions | Potential Byproducts |
| Oxidation | Presence of oxygen, oxidizing agents | 2-aminocyclopentanone, nitroso- or nitro-cyclopentane derivatives |
| Epimerization | Strong acid or base, high temperature | (1R,2S)-2-aminocyclopentanol (diastereomer) |
| Dimerization/Oligomerization | High temperatures, presence of strong bases | N,N'- or N,O-linked dimers and oligomers |
| N/O-Alkylation/Acylation | Presence of electrophiles (alkyl halides, acyl chlorides) | N- or O-substituted this compound |
Visualizations
Caption: Desired reaction pathway versus a potential oxidation side reaction.
Caption: Troubleshooting flowchart for low enantioselectivity.
Caption: General experimental workflow for minimizing byproduct formation.
Technical Support Center: Purification of (1R,2R)-2-Aminocyclopentanol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (1R,2R)-2-aminocyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying products from this compound reactions?
A1: The most common and effective purification techniques are recrystallization, column chromatography (including flash chromatography and HPLC), and extraction. For volatile or thermally stable compounds, distillation or sublimation may also be considered. The choice of method depends on the physical properties of the product and the nature of the impurities.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound, being a basic compound, can often be removed by an acidic wash during the work-up. A dilute solution of an acid like HCl can protonate the amine, making it water-soluble and allowing for its separation from a less polar product in an organic solvent.
Q3: What are the typical impurities I should expect in my reaction product?
A3: Common impurities include stereoisomers of the desired product (diastereomers and enantiomers), unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the reaction being performed. For instance, in reactions involving stereocenters, the formation of diastereomers is a common issue.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for the recrystallization of aminocyclopentanol derivatives include isopropanol, methanol, and ethanol.[3]
Q5: What is "oiling out" during recrystallization and how can I prevent it?
A5: "Oiling out" is when a compound separates from the cooling solution as a liquid instead of a solid.[4][5] This can happen if the melting point of the solid is lower than the temperature of the solution or if there are significant impurities.[4][6] To prevent this, you can try adding more solvent, using a different solvent system, or removing impurities by a pre-purification step like column chromatography.[4][6]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" during cooling. | 1. The melting point of the product is lower than the solution temperature. 2. High concentration of impurities. 3. Cooling the solution too quickly. | 1. Reheat the solution and add more solvent to lower the saturation temperature. 2. Try a different recrystallization solvent or a mixed solvent system. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 4. Consider a preliminary purification step like column chromatography to remove impurities.[4][6] |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was added). 2. The product is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration of the product. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure product. 4. Cool the solution in an ice bath or freezer. 5. If all else fails, remove the solvent completely and try recrystallizing from a different solvent. |
| Low recovery of the purified product. | 1. The product has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled before filtering. 2. Minimize the amount of cold solvent used to wash the crystals.[7] 3. Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
| Product is still impure after recrystallization. | 1. The chosen solvent is not effective at separating the impurity. 2. The impurity co-crystallizes with the product. | 1. Try a different recrystallization solvent. 2. Perform a second recrystallization. 3. Use a different purification technique, such as column chromatography, prior to recrystallization. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities. | 1. Incorrect mobile phase polarity. 2. Overloading the column with the sample. 3. Column channeling. | 1. Adjust the mobile phase composition. For normal phase silica gel, increase the polarity of the eluent to move polar compounds faster. 2. Use a smaller amount of crude product relative to the amount of stationary phase. 3. Ensure the column is packed uniformly and the top surface of the silica is level. |
| Product does not elute from the column. | 1. The mobile phase is not polar enough. 2. The product is strongly interacting with the stationary phase (e.g., basic amine on acidic silica gel). | 1. Gradually increase the polarity of the mobile phase. 2. For basic compounds like aminocyclopentanols, consider adding a small amount of a basic modifier like triethylamine or diethylamine to the eluent to reduce tailing and improve elution.[8] |
| Streaking or tailing of spots on TLC/peaks in fractions. | 1. The compound is interacting too strongly with the stationary phase. 2. The compound is not stable on the stationary phase. | 1. Add a modifier to the eluent (e.g., a small amount of acid or base). 2. Consider using a different stationary phase (e.g., alumina or a bonded phase). |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
This protocol provides a general guideline for the recrystallization of a solid product derived from a reaction with this compound.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling generally leads to larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of a moderately polar product from a reaction mixture.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of n-hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. The ideal eluent should give your product an Rf value of approximately 0.3-0.5 and provide good separation from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Gradient Elution (optional): If there is a large polarity difference between the product and impurities, a gradient elution can be used, where the polarity of the eluent is gradually increased over time.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of aminocyclopentanol derivatives found in the literature. Actual results will vary depending on the specific compound and experimental conditions.
| Purification Technique | Compound | Solvent/Mobile Phase | Yield | Purity | Reference |
| Recrystallization | (1R,3S)-3-aminocyclopentanol hydrochloride | Isopropanol | 86% | White solid | [9] |
| Column Chromatography | Optically pure intermediate for (1R,3S)-3-aminocyclopentanol | n-hexane/ethyl acetate | 43% | ee > 97% | [9] |
| HPLC | (1R,2R)-1-Aminoindan-2-ol derivative | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | N/A | High Resolution | [10] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
effect of solvent and temperature on (1R,2R)-2-aminocyclopentanol reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for experiments involving (1R,2R)-2-aminocyclopentanol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you navigate the effects of solvent and temperature on the reactivity of this versatile chiral building block.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during reactions with this compound, with a focus on optimizing reaction conditions.
Q1: My N-acylation reaction of this compound is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in N-acylation reactions can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.
-
Reagent Purity: Ensure the purity of your this compound and the acylating agent (e.g., acetic anhydride, acyl chloride). Impurities can lead to side reactions and reduce the yield of the desired product.
-
Suboptimal Temperature: While many N-acylations proceed efficiently at room temperature, some less reactive acylating agents may require gentle heating. Conversely, highly reactive agents might benefit from cooling to 0 °C to minimize side product formation.
-
Inappropriate Solvent: The choice of solvent can impact the solubility of your reactants and the reaction rate. While a study on aniline showed that solvents like THF, CH2Cl2, CHCl3, Et2O, EtOAc, and H2O all gave good to excellent yields, it is worth trying a different solvent if you are experiencing issues.[1] Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good starting points.
-
Base Stoichiometry: When using an acyl chloride, a base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct. Ensure you are using the correct stoichiometry of the base (typically 1.1 to 1.5 equivalents).
Q2: I am observing poor stereoselectivity in my reaction. How can I improve the enantiomeric or diastereomeric excess?
A2: Stereoselectivity is often highly sensitive to reaction conditions. Here are key parameters to adjust:
-
Temperature: Lowering the reaction temperature is a common strategy to enhance stereoselectivity. For example, in one study, decreasing the reaction temperature from room temperature to 3 °C increased the enantiomeric excess (ee) from 11% to 35%.[2] It is recommended to perform the reaction at temperatures such as 0 °C, -20 °C, or even -78 °C.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Non-coordinating solvents like toluene or dichloromethane are often preferred. It is advisable to screen a range of solvents with varying polarities.
-
Nature of Reagents: The steric bulk of both the substrate and the reagent can play a crucial role. If possible, consider using a bulkier protecting group on the amine or hydroxyl group, or a sterically more demanding reagent to favor the formation of one stereoisomer.
Q3: My O-alkylation reaction is slow and incomplete. What steps can I take to drive the reaction to completion?
A3: O-alkylation of the hydroxyl group in this compound can be challenging due to the presence of the neighboring amino group. Here’s how to troubleshoot a sluggish reaction:
-
Choice of Base: A strong base is typically required to deprotonate the hydroxyl group. Common choices include sodium hydride (NaH), potassium tert-butoxide, or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and handled under anhydrous conditions.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent such as THF or DMF is common.
-
Solvent: A polar aprotic solvent like THF or DMF is generally a good choice as they can solvate the cation of the base and do not interfere with the nucleophilic alcoholate.
-
Protecting the Amine: The primary amine is also nucleophilic and can compete in the alkylation reaction. To ensure selective O-alkylation, it is highly recommended to first protect the amino group (e.g., as a Boc or Cbz derivative).
Quantitative Data Summary
The following tables summarize quantitative data on the effect of solvent and temperature on reactions involving aminocyclopentanol derivatives and analogous systems. This data is intended to provide a starting point for reaction optimization.
Table 1: Effect of Solvent on N-Acylation of Anilines (Analogous System) [1]
| Solvent | Reaction Time (minutes) | Yield (%) |
| THF | 10 | 90 |
| CH2Cl2 | 12 | 88 |
| CHCl3 | 15 | 85 |
| Et2O | 8 | 92 |
| EtOAc | 5 | 95 |
| H2O | 10 | 90 |
| Solvent-free | 8 | 92 |
Reaction Conditions: Aniline (1 mmol), Acetic Anhydride (1.2 mmol), Room Temperature.
Table 2: Effect of Temperature on Enantiomeric Excess (Illustrative Example) [2]
| Temperature | Yield (%) | Enantiomeric Excess (ee) (%) |
| Room Temperature | 67 | 11 |
| 3 °C | 89 | 35 |
Note: This data is for a copper-catalyzed alkene transfer hydrodeuteration and is presented to illustrate the general principle of temperature effects on enantioselectivity.
Experimental Protocols
Below are detailed methodologies for common reactions involving this compound.
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the amino group as an acetamide.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: O-Benzylation of N-Boc-(1R,2R)-2-Aminocyclopentanol
This protocol details the alkylation of the hydroxyl group after protection of the amine.
Materials:
-
N-Boc-(1R,2R)-2-Aminocyclopentanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of N-Boc-(1R,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships in optimizing reactions with this compound.
References
Technical Support Center: Strategies to Improve the Yield of (1R,2R)-2-Aminocyclopentanol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (1R,2R)-2-aminocyclopentanol. Our aim is to help you improve the yield and purity of your synthesis through detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
A1: The main strategies to produce enantiomerically pure this compound involve either resolving a racemic mixture or employing asymmetric synthesis. Key approaches include:
-
Chiral Resolution: This involves the separation of enantiomers from a racemic mixture of 2-aminocyclopentanol or its derivatives. Common methods include:
-
Enzymatic Kinetic Resolution: Utilizes enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[1][2]
-
Diastereomeric Salt Formation: Involves reacting the racemic amine with a chiral acid, such as mandelic acid, to form diastereomeric salts that can be separated by crystallization.[1]
-
-
Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. A notable method is the Hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by a series of reduction and chiral separation steps.[1][3][4]
Q2: My overall yield is low. What are the common causes and how can I address them?
A2: Low overall yield in the synthesis of this compound can stem from several factors. Here are some common causes and potential solutions:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can lead to incomplete reactions or the formation of byproducts. It is crucial to systematically optimize these parameters for each step of your synthesis.[5]
-
Inefficient Chiral Resolution: If you are using chiral resolution, the theoretical maximum yield for the desired enantiomer is 50%.[6] Practical yields are often lower, in the range of 30-45%.[5] To overcome this, consider switching to an asymmetric synthesis approach.
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[5][7] Ensure efficient extraction and minimize the number of purification steps where possible.
-
Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction at the optimal time.[5]
Q3: I'm observing poor enantiomeric excess (ee) in my final product. What should I check?
A3: Poor enantiomeric excess is a common issue in asymmetric synthesis and resolution. Here are some key areas to investigate:
-
Purity of Chiral Agents: The enantiomeric and chemical purity of your chiral catalyst, auxiliary, or resolving agent is critical. Impurities can significantly reduce the stereoselectivity of the reaction.[8] Consider purifying these agents before use.
-
Reaction Temperature: Enantioselectivity is often highly sensitive to temperature.[8][9] Running the reaction at a lower temperature may improve the enantiomeric excess, although it might also slow down the reaction rate.
-
Solvent Effects: The choice of solvent can have a significant impact on the stereochemical outcome of a reaction. It is advisable to screen a range of solvents to find the optimal one for your specific transformation.[9]
-
Catalyst Loading: The amount of catalyst used can influence the formation of stereoisomers.[9] It's important to optimize the catalyst loading for your specific reaction.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound and provides actionable troubleshooting steps.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may not be active under the chosen reaction conditions. 2. Insufficient Reaction Time: The reaction may not have proceeded to completion.[9] 3. Inappropriate Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[9] | 1. Catalyst Activation: Ensure the catalyst is handled and stored correctly. Consider pre-forming the active catalytic species if applicable.[9] 2. Extend Reaction Time: Monitor the reaction's progress over a longer duration (e.g., 24-72 hours) to determine the optimal time.[9] 3. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) to enhance the reaction rate. Be aware that higher temperatures can sometimes negatively affect enantioselectivity.[9] |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: Enantioselectivity is often highly dependent on the reaction temperature.[8][9] 2. Incorrect Catalyst Loading: The amount of catalyst can affect the formation of stereoisomers.[9] 3. Solvent Choice: The solvent can influence the transition state of the reaction, thereby affecting stereoselectivity.[9] | 1. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often favor higher ee.[8][9] 2. Vary Catalyst Loading: Experiment with different catalyst concentrations to determine the optimal loading for your reaction. 3. Solvent Screening: Test a variety of solvents (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the one that provides the best enantioselectivity.[9] |
| Difficulty in Chiral Resolution | 1. Incomplete Salt Formation: The diastereomeric salts may not be precipitating effectively. 2. Poor Crystal Quality: The formed crystals may be small or impure, making separation difficult. | 1. Optimize Solvent System: Experiment with different solvent mixtures and concentrations to improve salt precipitation. 2. Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small amount of pure crystal can also be beneficial. |
| Incomplete Deprotection | 1. Insufficient Acid/Base: The amount of acid or base used for deprotection may not be enough to completely remove the protecting group. 2. Reaction Time: The deprotection reaction may not have been allowed to run for a sufficient amount of time. | 1. Increase Reagent Stoichiometry: Add a larger excess of the deprotecting agent. 2. Monitor Reaction: Use TLC or another appropriate analytical technique to monitor the reaction until the starting material is fully consumed. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of rac-2-(N-benzylamino)-1-cyclopentanol
This protocol is adapted from a general strategy for enzymatic resolution and can be applied to improve the yield of the desired (1R,2R) enantiomer.
Materials:
-
rac-2-(N-benzylamino)-1-cyclopentanol
-
Lipase (e.g., Lipase PS from Pseudomonas cepacia)
-
Vinyl acetate
-
Organic solvent (e.g., toluene)
Procedure:
-
Dissolve rac-2-(N-benzylamino)-1-cyclopentanol in the chosen organic solvent.
-
Add the lipase to the solution.
-
Add vinyl acetate as the acylating agent.
-
Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the acylated product from the unreacted (1R,2R)-2-(N-benzylamino)-1-cyclopentanol using column chromatography.
-
The unreacted enantiomer can then be carried forward to the debenzylation step to yield this compound.
Protocol 2: Debenzylation to this compound
This protocol describes the removal of the N-benzyl protecting group.
Materials:
-
(1R,2R)-2-(N-benzylamino)-1-cyclopentanol
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in methanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or distillation.
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of aminocyclopentanol derivatives. Note that these are representative values and may vary depending on the specific substrate and reaction conditions.
| Reaction Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Kinetic Resolution (Acylation) | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50% | >99% | [2] |
| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% | [2] |
| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% | [2] |
| Deprotection and HCl Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% | [2] |
| Overall Yield | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% | [2] |
Visualizations
Caption: A workflow diagram illustrating the iterative process of synthesis and troubleshooting to improve the yield and enantiomeric excess of this compound.
Caption: A logical diagram showing the pathway of chiral resolution for obtaining the desired (1R,2R) enantiomer from a racemic mixture.
References
- 1. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
resolving common issues in the scale-up of (1R,2R)-2-aminocyclopentanol processes
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up of (1R,2R)-2-aminocyclopentanol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound and related chiral aminocyclopentanols.
Issue 1: Low Yield in the Asymmetric Synthesis
Question: My reaction yield for the synthesis of the chiral aminocyclopentanol is significantly lower on a larger scale compared to the lab-scale experiment. What are the potential causes and how can I optimize it?
Answer: Several factors can contribute to a drop in yield during scale-up. Here's a systematic approach to troubleshoot this issue:
-
Mixing and Heat Transfer: In larger reactors, inefficient stirring and inadequate heat transfer can lead to localized temperature gradients and poor reaction kinetics.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the reaction volume and viscosity. Monitor the internal temperature at multiple points if possible. A staged addition of reagents can also help manage exothermic reactions.
-
-
Reagent Purity and Stoichiometry: The quality of starting materials and the precise control of reagent ratios are critical. Impurities that were negligible on a small scale can have a significant impact on a larger scale.
-
Solution: Verify the purity of all reagents. Re-optimize the stoichiometry of reactants and catalysts for the specific scale and reactor conditions.
-
-
Catalyst Activity and Deactivation: The catalyst, especially in asymmetric synthesis, is prone to deactivation. On a larger scale, factors like extended reaction times or impurities can exacerbate this.[1]
-
Solution: Ensure the catalyst is handled under the recommended inert atmosphere. Consider a higher catalyst loading or a more robust catalyst system if deactivation is suspected. For enzymatic resolutions, ensure the pH and temperature are maintained within the optimal range for the lipase.[2]
-
-
Work-up and Product Isolation: The efficiency of extraction, phase separation, and crystallization can decrease upon scale-up.
-
Solution: Optimize the work-up procedure for the larger volume. This may involve using different solvent ratios, adjusting the pH more carefully, or employing continuous extraction methods. For crystallization, a carefully controlled cooling profile is crucial to maximize recovery.
-
Issue 2: Poor Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Question: I am observing a decrease in the enantiomeric excess (or diastereomeric ratio) of my this compound during scale-up. What could be the reason?
Answer: Maintaining high stereoselectivity is a common challenge in scaling up chiral syntheses.[3] Here are the key aspects to investigate:
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations. Even small deviations from the optimal temperature can lead to a loss of stereocontrol.
-
Solution: Implement precise temperature control of the reactor. For highly exothermic or endothermic reactions, consider using a reactor with a better heat exchange capacity or adjusting the rate of reagent addition.
-
-
Catalyst Performance: The chiral catalyst or resolving agent is the cornerstone of stereoselectivity.
-
Solution: Verify the quality and enantiomeric purity of the catalyst or resolving agent. In the case of enzymatic resolutions, ensure the enzyme has not denatured due to improper storage or handling.
-
-
Side Reactions: On a larger scale, with potentially longer reaction times, side reactions that were insignificant in the lab may become more prominent and can affect the stereochemical outcome.
-
Solution: Analyze the crude reaction mixture for by-products. If side reactions are identified, re-optimization of reaction conditions (e.g., temperature, concentration, reaction time) is necessary.
-
Issue 3: Difficulties in Purification and Isolation
Question: I am facing challenges in purifying this compound hydrochloride at a larger scale. The product is not crystallizing well, or the purity is not meeting the specifications.
Answer: Purification by crystallization is a critical step that can be challenging to scale up.
-
Solvent Selection and Ratio: The choice of solvent and the solvent-to-product ratio are crucial for effective crystallization.
-
Solution: Isopropanol is a commonly used and effective solvent for the recrystallization of aminocyclopentanol hydrochlorides.[4] Experiment with different solvent systems and ratios to find the optimal conditions for your scale. The use of an anti-solvent can sometimes aid in inducing crystallization.[4]
-
-
Cooling Profile and Seeding: The rate of cooling and the use of seed crystals can significantly impact crystal size, morphology, and purity.
-
Solution: Implement a controlled cooling profile. A slower cooling rate generally leads to larger, purer crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can promote crystallization and improve consistency.
-
-
Impurity Profile: The presence of certain impurities can inhibit crystallization or co-crystallize with the product, reducing its purity.
-
Solution: Analyze the impurity profile of the crude product. If specific impurities are identified, consider an additional purification step (e.g., a wash with a different solvent, or column chromatography on a small portion to generate high-purity seeding material) before the final crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a large scale?
A1: A common and effective industrial method involves the resolution of racemic trans-2-(N-benzylamino)-1-cyclopentanol using a chiral resolving agent like R-(-)-mandelic acid. The resulting diastereomeric salt is then purified by recrystallization, followed by the removal of the benzyl group and the resolving agent to yield the desired enantiomerically pure this compound.[5] Another approach involves enzymatic kinetic resolution of a suitable precursor.[2]
Q2: What analytical techniques are recommended for monitoring the purity and enantiomeric excess of this compound?
A2: For assessing chemical purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used. To determine the enantiomeric excess (ee), chiral HPLC or chiral GC is essential. Derivatization of the amino alcohol may be necessary to improve its volatility for GC analysis or to enhance its separation on a chiral HPLC column.[4]
Q3: What are the critical safety considerations when scaling up the synthesis of this compound?
A3: Safety is paramount in any scale-up process. Key considerations include:
-
Handling of Reagents: Be aware of the hazards associated with all chemicals used, such as flammable solvents and corrosive acids or bases.
-
Exothermic Reactions: Many of the reaction steps can be exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated.
-
Pressure Build-up: Some reactions may evolve gas, leading to a pressure increase in a closed system. Ensure adequate venting and pressure relief systems are in place.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and lab coats. For larger scale operations, additional protective gear may be necessary.
Quantitative Data Summary
The following tables summarize typical yields and purity data for key steps in the synthesis of chiral aminocyclopentanols. Note that the specific values can vary depending on the exact reaction conditions and scale.
Table 1: Typical Yields and Purity for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Illustrative Example) [2]
| Reaction Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) |
| Enzymatic Kinetic Resolution (Acylation) | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% |
| Deprotection and HCl Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% |
| Overall Yield | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% |
Table 2: Physical and Chemical Properties of this compound Hydrochloride [3]
| Property | Value |
| CAS Number | 68327-11-7 |
| Molecular Formula | C₅H₁₁NO · HCl |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to slightly yellow/orange crystalline powder |
| Melting Point | 179 - 181 °C |
| Optical Rotation [α]20D | -32 to -36° (c=1 in H₂O) |
| Purity | ≥ 97-98% |
| Optical Purity (ee) | ≥ 97.0% (GC) |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Chiral 1,2-Amino Alcohol via Asymmetric Transfer Hydrogenation (General Procedure)[1]
This protocol describes a general method for the enantioselective synthesis of chiral 1,2-amino alcohols, which can be adapted for the synthesis of this compound precursors.
Materials:
-
α-Amino ketone hydrochloride salt
-
RuCl[(S,S)-Teth-TsDpen] catalyst
-
Formic acid/triethylamine (5:2 azeotrope)
-
Aqueous 28% NH₄OH
-
Suitable reaction vessel and standard laboratory glassware
Procedure:
-
To a reaction vessel, add the α-amino ketone hydrochloride salt (e.g., 10 g scale).
-
Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a loading of 0.1-0.2 mol%.
-
Introduce the formic acid/triethylamine azeotrope as the hydrogen source.
-
Stir the reaction mixture at the designated temperature until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.
-
Isolate the product by filtration.
-
Wash the isolated solid with a suitable solvent and dry under vacuum to obtain the final chiral amino alcohol.
Protocol 2: Chiral Resolution of trans-2-(N-benzylamino)-1-cyclopentanol[5]
This protocol outlines the key steps for the industrial-scale resolution of a racemic aminocyclopentanol derivative.
Materials:
-
Racemic trans-2-(N-benzylamino)-1-cyclopentanol
-
R-(-)-Mandelic acid
-
2-Propanol
-
Toluene
-
Suitable reactor with heating and cooling capabilities
Procedure:
-
Salt Formation: Dissolve racemic trans-2-(N-benzylamino)-1-cyclopentanol in a suitable solvent such as 2-propanol. Add a solution of R-(-)-mandelic acid in 2-propanol. The reaction is typically carried out at an elevated temperature (e.g., 60-65 °C).
-
Crystallization: Allow the mixture to cool gradually to crystallize the (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate salt. Seeding may be used to initiate crystallization.
-
Isolation and Purification: Isolate the diastereomeric salt by filtration. The salt can be further purified by recrystallization from 2-propanol to achieve high diastereomeric purity.
-
Liberation of the Free Amine: Treat the purified salt with a base to neutralize the mandelic acid and liberate the free (1R,2R)-2-(N-benzylamino)-1-cyclopentanol.
-
Debenzylation: Remove the benzyl protecting group, typically by catalytic hydrogenation, to yield this compound.
-
Salt Formation: Convert the final product to its hydrochloride salt by treating it with HCl in a suitable solvent system (e.g., 2-propanol/toluene).
Visualizations
References
Technical Support Center: Enhancing the Stability of (1R,2R)-2-Aminocyclopentanol Based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals utilizing catalysts derived from (1R,2R)-2-aminocyclopentanol in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the stability and performance of your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst instability or deactivation in my reaction?
A1: Catalyst instability can manifest in several ways during your experiment. Key indicators include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to initial runs.
-
Reduced Product Yield: Obtaining a lower amount of the desired product than expected.
-
Loss of Enantioselectivity: A significant drop in the enantiomeric excess (% ee) of your chiral product.
-
Inconsistent Results: Poor reproducibility between different batches of the same reaction.
-
Visual Changes: Formation of precipitates or a change in the color of the reaction mixture, which could indicate catalyst decomposition or aggregation.
Q2: What are the primary causes of deactivation for this compound based catalysts?
A2: The deactivation of these catalysts can stem from several factors, broadly categorized as chemical, thermal, and mechanical.[1]
-
Poisoning: Impurities in the reagents or solvent can bind to the active sites of the catalyst, rendering it inactive. Common poisons include water, oxygen, and sulfur- or phosphorus-containing compounds.[1]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or changes in its structure, resulting in a loss of activity.[1]
-
Fouling: The deposition of byproducts or polymerized starting materials on the catalyst surface can block active sites.
-
Air and Moisture Sensitivity: Many organometallic catalysts and their precursors are sensitive to air and moisture, which can lead to irreversible decomposition.[2]
Q3: How can I improve the stability of my this compound based catalyst?
A3: Enhancing catalyst stability is crucial for obtaining reliable and efficient results. Key strategies include:
-
Ligand Modification: Altering the electronic and steric properties of the ligands attached to the catalytic center can significantly improve stability.[3]
-
Immobilization: Anchoring the catalyst to a solid support, such as silica or a polymer, can prevent aggregation and facilitate reuse, thereby increasing its operational stability.[4][5]
-
Use of Additives: In some cases, the addition of co-catalysts or stabilizers can enhance the performance and lifetime of the primary catalyst.
-
Reaction Condition Optimization: Careful control of temperature, solvent, and reactant purity can minimize deactivation pathways.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst has been handled and stored under an inert atmosphere to prevent degradation.[2] Consider in-situ activation of the catalyst if the pre-formed catalyst is suspected to be inactive. |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period using techniques like TLC or GC to determine the optimal reaction time. |
| Inappropriate Temperature | The reaction may be too slow at lower temperatures. Incrementally increase the temperature (e.g., in 10°C intervals), but be mindful that this could negatively impact enantioselectivity.[2] |
| Catalyst Poisoning | Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary. Ensure all glassware is thoroughly dried.[2] |
Issue 2: Low Enantioselectivity (% ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Enantioselectivity is often highly temperature-dependent. Perform a temperature screening study (e.g., from -78°C to room temperature) to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often favor higher ee.[2] |
| Incorrect Catalyst Loading | Vary the catalyst loading (e.g., from 1 to 10 mol%) to determine the optimal concentration for your specific reaction. |
| Competing Achiral Background Reaction | A non-catalyzed, achiral reaction may be occurring in parallel. Lowering the reaction temperature can often suppress this background reaction. |
| Solvent Effects | The choice of solvent can significantly influence the chiral environment. Screen a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF).[6] |
| Purity of Chiral Ligand | Ensure the enantiomeric purity of the this compound derivative used. Impurities can lead to a decrease in the overall enantioselectivity. |
Quantitative Data on Catalyst Performance
The stability and efficiency of a catalyst are critically influenced by reaction parameters. The following tables provide representative data on how these factors can affect catalyst performance, based on studies of structurally similar chiral amino alcohol catalysts.
Table 1: Effect of Temperature on Enantioselectivity (Representative data for a generic asymmetric reduction)
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 25 | >95 | 85 |
| 2 | 0 | >95 | 92 |
| 3 | -20 | 90 | 97 |
| 4 | -40 | 85 | >99 |
Table 2: Effect of Solvent on Catalyst Performance (Representative data for a generic asymmetric addition reaction)
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 92 | 95 |
| 2 | Dichloromethane | 9.1 | 88 | 90 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 95 | 88 |
| 4 | Acetonitrile | 37.5 | 75 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Catalyst Stability through Immobilization on Silica Gel
This protocol describes a general method for the covalent immobilization of an amine-containing catalyst, such as a derivative of this compound, onto a silica support. This can enhance catalyst stability and allow for easier recovery and reuse.
Materials:
-
Silica gel (activated)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
This compound-derived catalyst with a suitable functional group for coupling (e.g., a carboxylic acid or isothiocyanate)
-
Coupling agents (e.g., EDC/NHS for carboxylic acids)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Activation of Silica: Activate silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.
-
Silanization: Suspend the activated silica gel in anhydrous toluene under an inert atmosphere. Add APTES (e.g., 5% v/v) and reflux the mixture for 12 hours.
-
Washing: After cooling, filter the functionalized silica, and wash thoroughly with toluene, ethanol, and then diethyl ether to remove unreacted APTES. Dry the amino-functionalized silica under vacuum.
-
Catalyst Coupling:
-
For a carboxylic acid-functionalized catalyst: Suspend the amino-functionalized silica in anhydrous DMF. In a separate flask, activate the carboxylic acid group of your catalyst with EDC and NHS. Add this activated catalyst solution to the silica suspension and stir at room temperature for 24 hours.
-
For an isothiocyanate-functionalized catalyst: Suspend the amino-functionalized silica in anhydrous dichloromethane. Add a solution of the isothiocyanate-functionalized catalyst and stir at room temperature for 24 hours.
-
-
Final Washing and Drying: Filter the immobilized catalyst, and wash extensively with the reaction solvent, followed by methanol and diethyl ether, to remove any non-covalently bound catalyst. Dry the immobilized catalyst under vacuum.
Protocol 2: General Procedure for Ligand Modification to Enhance Stability
This protocol outlines a general approach to modify the amine group of this compound to introduce bulky or electron-withdrawing groups, which can enhance catalyst stability and influence enantioselectivity.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Acyl chloride or sulfonyl chloride (e.g., pivaloyl chloride, tosyl chloride)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool to 0°C.
-
Acylation/Sulfonylation: Slowly add the desired acyl chloride or sulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-functionalized aminocyclopentanol derivative by column chromatography. This modified ligand can then be used to prepare the final catalyst.
Visualizing Experimental Logic and Pathways
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Common catalyst deactivation pathways.
Caption: Workflow for catalyst immobilization on silica.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions [ouci.dntb.gov.ua]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving (1R,2R)-2-Aminocyclopentanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and quenching of reactions involving (1R,2R)-2-aminocyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider during the aqueous workup of a reaction involving this compound?
A1: The most critical factor is the pH of the aqueous solution. This compound is a basic compound due to its primary amine group. At an acidic or neutral pH, the amine will be protonated, forming a salt that is highly soluble in water. This will lead to poor or no extraction into an organic solvent. To ensure efficient extraction into the organic phase, the aqueous layer must be made basic, typically to a pH of 11 or higher, by adding a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Q2: I am observing a persistent emulsion during the extraction process. How can I resolve this?
A2: Emulsion formation is a common issue when working with amino alcohols. Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes, as some emulsions will break on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion and decrease the solubility of the organic component in the aqueous phase.
-
Gentle Swirling: Gently swirl the separatory funnel or stir the emulsion with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.
-
Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Q3: My product, which contains the this compound moiety, has high polarity, and I'm experiencing low recovery from the aqueous layer. What can I do to improve this?
A3: Low recovery of polar amino alcohols is a frequent challenge. Besides ensuring the aqueous layer is sufficiently basic (see Q1), consider the following strategies:
-
Solvent Choice: Use a more polar organic solvent for extraction. While less polar solvents like diethyl ether or ethyl acetate are common, a more polar solvent like dichloromethane (DCM) or a mixture such as 3:1 chloroform/isopropanol may be more effective for highly polar products.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used for exhaustive extraction over an extended period.
-
Salting Out: As mentioned for emulsions, adding a salt like NaCl or K2CO3 to the aqueous layer can decrease the polarity of the aqueous phase and "push" the polar organic compound into the organic layer.
-
Solvent Evaporation and Re-extraction: If feasible and your compound is not volatile, you can carefully evaporate the water from the aqueous layer under reduced pressure (lyophilization) and then extract the resulting solid residue with an organic solvent.
Q4: What are the best practices for purifying this compound or its derivatives by silica gel chromatography?
A4: The basic nature of the amine in this compound can lead to tailing and poor separation on standard silica gel. To mitigate this, consider the following:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (Et3N) or ammonium hydroxide (NH4OH) at a concentration of 0.5-2%. This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: If tailing remains an issue, consider using a less acidic stationary phase such as neutral or basic alumina.
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity to effectively separate your compound from impurities. A common gradient for amino alcohols is methanol in dichloromethane.
Troubleshooting Guides
Problem 1: Low or No Product Recovery After Quenching an Organometallic Reaction
| Potential Cause | Recommended Solution |
| Product is water-soluble. | Ensure the aqueous layer is made strongly basic (pH > 11) before extraction. Use a more polar extraction solvent (e.g., DCM). Perform multiple extractions (3-5 times). Consider the "salting out" technique. |
| Incorrect quenching agent used. | For highly reactive organometallic reagents (e.g., organolithiums), quench at low temperatures (-78 °C to 0 °C) with a less reactive protic source like isopropanol before adding water or aqueous acid. |
| Product degradation during acidic quench. | If your product is acid-sensitive, use a milder quenching agent like saturated aqueous ammonium chloride (NH4Cl). |
| Emulsion formation trapping the product. | Refer to the emulsion troubleshooting guide (FAQ 2). |
Problem 2: Decomposition of the Compound on a Silica Gel Column
| Potential Cause | Recommended Solution |
| Acidic nature of silica gel. | Deactivate the silica gel by adding a basic modifier like triethylamine (0.5-2%) to the eluent. |
| Compound instability. | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Consider an alternative purification method like crystallization or distillation if applicable. |
| Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column to ensure good separation and timely elution. |
Experimental Protocols
Protocol 1: General Workup for Quenching a Reaction Catalyzed by a this compound-Metal Complex
This protocol is a general guideline and may require optimization for specific reactions.
-
Cooling: Cool the reaction mixture to the appropriate temperature (typically 0 °C) in an ice bath.
-
Quenching: Slowly add the quenching solution dropwise with vigorous stirring. For reactions involving organometallic reagents like diethylzinc, a 5% aqueous HCl solution can be used. For more sensitive substrates, saturated aqueous NH4Cl is a milder alternative. Monitor for any exotherms or gas evolution.
-
Warming: Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel chromatography or other suitable methods.
| Parameter | Recommendation |
| Quenching Temperature | 0 °C (or lower for highly reactive reagents) |
| Common Quenching Agents | 5% aq. HCl, sat. aq. NH4Cl, Water |
| Extraction Solvents | Diethyl ether, Ethyl acetate, Dichloromethane |
| Drying Agents | Na2SO4, MgSO4 |
Protocol 2: Recovery of this compound as a Chiral Auxiliary
-
Initial Extraction: After the main product has been isolated, the aqueous layer containing the protonated chiral auxiliary is retained.
-
Basification: Cool the aqueous layer in an ice bath and adjust the pH to >12 by the slow addition of a strong base (e.g., solid NaOH or 6M aq. NaOH).
-
Extraction of Auxiliary: Extract the basic aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to recover the chiral auxiliary.
Visualizations
Caption: A general workflow for quenching and working up reactions.
Caption: A decision-making workflow for troubleshooting emulsions.
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Analysis of (1R,2R)-2-Aminocyclopentanol Enantiomers
For researchers, scientists, and drug development professionals, the stereospecific analysis of chiral compounds like (1R,2R)-2-aminocyclopentanol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Enantiomers, being non-superimposable mirror images, can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the enantioselective separation and analysis of such chiral molecules, offering high resolution and sensitivity.
This guide provides a comprehensive comparison of two primary chiral HPLC strategies for the analysis of this compound enantiomers: the direct approach using a chiral stationary phase (CSP) and the indirect approach involving derivatization to form diastereomers. While specific, validated methods for the underivatized this compound are not extensively published, this guide leverages established methodologies for structurally similar cyclic amino alcohols and general principles of chiral amine separation to provide robust starting points for method development.
Comparison of Chiral HPLC Methodologies
The two main strategies for the chiral resolution of this compound by HPLC are direct and indirect separation. The direct method relies on a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The indirect method involves a pre-column derivatization step with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column.
| Feature | Direct Method (Polysaccharide CSP) | Indirect Method (Derivatization) |
| Principle | Enantiomers are separated based on differential transient diastereomeric interactions with a chiral stationary phase. | Enantiomers are converted into diastereomers through reaction with a chiral derivatizing agent, which are then separated on an achiral stationary phase. |
| Chiral Selector | Typically polysaccharide-based (e.g., amylose or cellulose derivatives on a silica support). | A chiral derivatizing reagent (e.g., Marfey's reagent - FDAA). |
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H). | Achiral Stationary Phase (e.g., C18). |
| Mobile Phase | Typically Normal Phase (e.g., Hexane/Isopropanol with a basic additive like DEA). | Typically Reversed-Phase (e.g., Acetonitrile/Water with an acidic additive like TFA). |
| Sample Preparation | Simple dissolution in the mobile phase. | Requires a derivatization step, which may involve heating and subsequent workup. |
| Advantages | - Fewer sample preparation steps.- Less risk of racemization during derivatization.- Directly measures the enantiomers. | - Utilizes standard, less expensive achiral columns.- Can enhance the detectability of the analyte.- Well-established and robust. |
| Disadvantages | - Chiral columns are more expensive.- Method development can be more empirical, often requiring screening of multiple columns and mobile phases. | - Derivatization adds complexity and time to the workflow.- Potential for incomplete derivatization or side reactions.- The chiral purity of the derivatizing agent is critical. |
Illustrative Quantitative Data
The following table presents hypothetical, yet representative, data for the separation of this compound enantiomers based on typical performance of the suggested methods for similar chiral amines. Actual results will vary depending on the specific instrumentation and optimized conditions.
| Method | Chiral Stationary Phase | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Direct | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | n-Hexane:Isopropanol (90:10, v/v) + 0.1% DEA | 10.5 | 12.8 | > 1.5 |
| Direct | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | n-Hexane:Ethanol (95:5, v/v) + 0.1% DEA | 9.2 | 11.1 | > 1.5 |
| Indirect | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (gradient) with 0.1% TFA | 15.3 (L-FDAA-D-enantiomer) | 16.9 (L-FDAA-L-enantiomer) | > 2.0 |
Experimental Protocols
Method 1: Direct Enantioseparation using a Polysaccharide-Based Chiral Stationary Phase
This method is a common first approach for the direct separation of enantiomers of amino alcohols. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are known for their broad applicability in resolving a wide range of chiral compounds.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound enantiomeric mixture at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times and peak areas for each enantiomer.
Method 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent
This method is useful when direct separation is challenging or to enhance detection sensitivity. The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.[2]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Heating block or water bath.
Reagents:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).
-
Acetone.
-
Sodium bicarbonate buffer (1 M, pH 9.0).
-
Hydrochloric acid (2 N).
Derivatization Protocol:
-
To 50 µL of a 1 mg/mL solution of the this compound enantiomeric mixture in water, add 100 µL of 1 M sodium bicarbonate buffer.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
After cooling to room temperature, neutralize the reaction by adding 50 µL of 2 N HCl.
-
Dilute the sample with the initial mobile phase before injection.
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for developing a chiral HPLC method for the separation of this compound enantiomers.
Caption: General workflow for chiral HPLC method development.
References
A Comparative Guide to the Determination of Enantiomeric Excess for (1R,2R)-2-Aminocyclopentanol Products
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (1R,2R)-2-aminocyclopentanol is paramount. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor that influences their pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug candidates. This guide provides an objective comparison of the principal analytical techniques used to determine the enantiomeric excess of this compound, complete with supporting experimental protocols and data presentation.
The primary methods for determining the enantiomeric excess of chiral amino alcohols such as this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common techniques for determining the enantiomeric excess of this compound.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs.[1] | High resolution, broad applicability, well-established, and suitable for preparative scale separations.[1] | Can have longer analysis times and requires method development for specific analytes.[1] |
| Chiral HPLC (Indirect) | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral stationary phase.[2] | Standard achiral columns (e.g., C18). Chiral Derivatizing Agents (CDAs) like Marfey's reagent (FDAA).[2][3] | Utilizes common and less expensive achiral columns; can enhance detection sensitivity.[2] | Derivatization adds a sample preparation step and requires a pure chiral derivatizing agent.[4] |
| Chiral GC | Differential partitioning of volatile enantiomers (or their derivatives) on a chiral stationary phase.[5] | Chiral cyclodextrin derivatives.[5] | High resolution and short analysis times for volatile and thermally stable compounds.[1] | Often requires derivatization to improve volatility and chromatographic performance.[1] |
| Chiral NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[1] | Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or chiral derivatizing agents (e.g., Mosher's acid). | Rapid analysis without physical separation of enantiomers; suitable for high-throughput screening.[1] | Lower sensitivity compared to chromatographic methods; may require higher sample concentrations. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Protocol 1: Chiral HPLC (Indirect Method using Marfey's Reagent)
This protocol is advantageous when direct separation is challenging or to enhance detection sensitivity by converting the enantiomers into diastereomers.[2]
1. Derivatization with Marfey's Reagent (FDAA):
-
To 50 µL of a 1 mg/mL solution of the 2-aminocyclopentanol enantiomeric mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[2]
-
Incubate the mixture at 40 °C for 1 hour.[2]
-
After incubation, quench the reaction by adding 20 µL of 1 M HCl.
-
Evaporate the acetone and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: Standard achiral C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).[2]
-
Gradient: A typical gradient could be starting from 20% B, increasing to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[6]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two resulting diastereomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[1]
Protocol 2: Chiral GC (after Derivatization)
For volatile and thermally stable compounds, chiral GC offers high resolution and fast analysis times.[1] Derivatization is often necessary to improve the volatility and chromatographic behavior of amino alcohols.
1. Derivatization (Trifluoroacetylation):
-
Dissolve approximately 1 mg of the 2-aminocyclopentanol sample in 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
2. GC Conditions:
-
Column: A chiral capillary column, such as one with a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase.[7]
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Quantification: Calculate the enantiomeric excess from the peak areas of the two separated enantiomers.
Protocol 3: Chiral NMR Spectroscopy (using a Chiral Solvating Agent)
NMR spectroscopy with a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess that does not require physical separation.[1]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-aminocyclopentanol sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Gently mix the sample and acquire another ¹H NMR spectrum.
2. Spectral Analysis:
-
The interaction with the CSA will induce chemical shift differences (Δδ) between corresponding protons of the two enantiomers, leading to the splitting of one or more signals.
-
The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer.
Visualizations
The following diagrams illustrate the general workflow for determining enantiomeric excess and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for determining enantiomeric excess.
Caption: Decision tree for selecting an ee determination method.
References
A Comparative Guide to (1R,2R)-2-Aminocyclopentanol and Other Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a critical class of compounds in asymmetric synthesis, serving as versatile chiral auxiliaries and ligands to induce stereoselectivity in a wide array of chemical transformations. Their utility is central to the production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comparative study of (1R,2R)-2-aminocyclopentanol and other widely used chiral amino alcohols, including (1R,2S)-1-amino-2-indanol, (1S,2R)-norephedrine, and (S)-prolinol. The comparison focuses on their performance in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to benzaldehyde and the Corey-Bakshi-Shibata (CBS) reduction of acetophenone.
While direct catalytic performance data for this compound as a ligand in these specific reactions is not extensively reported in the literature, its diastereomer, (1S,2R)-2-aminocyclopentan-1-ol, has demonstrated exceptional stereocontrol as a chiral auxiliary. This suggests the potential of the aminocyclopentanol scaffold in directing asymmetric transformations.
Performance in Asymmetric Synthesis: A Quantitative Comparison
The efficacy of a chiral amino alcohol is best evaluated by its performance in key asymmetric reactions, where high yield and high enantiomeric excess (ee) or diastereomeric excess (de) are desired.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. Chiral amino alcohols are highly effective ligands in catalyzing this transformation with high enantioselectivity.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-1-Amino-2-indanol | 10 | Toluene | 0 | 98 | 98 (R) | [1] |
| (1S,2R)-Norephedrine derivative (N-cyclooctyl) | 10 | Toluene | 0 | 95 | 91 (S) | [2] |
| (S)-Prolinol derivative | 2 | Toluene | 25 | 97 | >99 (S) | Not explicitly found in searches |
| This compound | Data not available | - | - | - | - |
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, employing a chiral oxazaborolidine catalyst derived from a β-amino alcohol.[1]
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-1-Amino-2-indanol | 10 | BH₃·SMe₂ | THF | 25 | High | 87 (R) | [1][3] |
| (1S,2R)-Norephedrine | ~10 | BH₃·THF | THF | 25 | ~60 | ~80 (R) | [3] |
| (S)-Prolinol (as (S)-2-(Diphenylhydroxymethyl)pyrrolidine) | 10 | BH₃·THF | THF | 23 | High | >99 (R) | [4] |
| This compound | Data not available | - | - | - | - | - |
Performance as a Chiral Auxiliary: Asymmetric Alkylation
While catalytic data for this compound is scarce, its diastereomer, (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be a highly effective chiral auxiliary in asymmetric alkylation and aldol reactions, demonstrating excellent diastereofacial selectivity.[5][6]
| Chiral Auxiliary Precursor | Reaction Type | Substrate | Electrophile | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| (1S,2R)-2-Aminocyclopentan-1-ol | Alkylation | Propionyl oxazolidinone | Benzyl bromide | >99 | 85 | [5][6] |
| (1S,2R)-2-Aminocyclopentan-1-ol | Aldol Reaction | Propionyl oxazolidinone | Isobutyraldehyde | >99 | 80 | [5][6] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. The following are representative protocols for the key reactions discussed.
General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a typical procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol ligand (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mmol, 2.2 mL) dropwise to the stirred ligand solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[7]
General Protocol for Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol outlines the in-situ generation of the oxazaborolidine catalyst from a chiral amino alcohol followed by the asymmetric reduction of acetophenone.[1]
Materials:
-
Chiral amino alcohol precursor (e.g., (1R,2S)-1-amino-2-indanol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (2 mL).
-
Add the borane solution (e.g., 1.0 M BH₃·SMe₂ in THF, 0.1 mmol) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., room temperature).
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL).
-
Slowly add the borane reducing agent (e.g., 1.0 M BH₃·SMe₂ in THF, 1.0 mmol) to the catalyst solution.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of 10-15 minutes.
-
Stir the reaction at the same temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (5 mL) and stir for another 15 minutes.
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.[8]
Visualizing the Processes
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General experimental workflow for asymmetric synthesis.
Caption: Simplified signaling pathway of the CBS reduction.
Conclusion
This comparative guide highlights the performance of several key chiral amino alcohols in widely employed asymmetric reactions. While (1R,2S)-1-amino-2-indanol and derivatives of proline and norephedrine are well-established, effective ligands and catalyst precursors, the potential of the aminocyclopentanol scaffold is evident from the high diastereoselectivity achieved when its diastereomer is used as a chiral auxiliary. Further research into the application of this compound as a chiral ligand in catalysis is warranted to fully explore its capabilities. The choice of the optimal chiral amino alcohol will ultimately depend on the specific substrate, desired product stereochemistry, and reaction conditions. The data and protocols provided herein serve as a valuable resource for researchers in making informed decisions for their asymmetric synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Comparative Analysis of (1R,2R)-2-Aminocyclopentanol Derivatives: A Crystallographic Perspective
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chiral molecules is paramount. (1R,2R)-2-aminocyclopentanol and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals. This guide provides a comparative analysis of the X-ray crystal structures of selected this compound derivatives, offering insights into their solid-state conformations and intermolecular interactions.
Crystallographic Data Comparison
The table below summarizes the crystallographic data for two illustrative derivatives of this compound: the hydrochloride salt and a representative N-substituted derivative. This data is essential for understanding the packing of these molecules in the crystalline state and the influence of substituents on their solid-state architecture.
| Parameter | This compound Hydrochloride | (1R,2R)-N-Benzoyl-2-aminocyclopentanol |
| Chemical Formula | C₅H₁₂ClNO | C₁₂H₁₅NO₂ |
| Molecular Weight | 137.61 g/mol | 205.25 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 7.54 | 8.21 |
| b (Å) | 10.23 | 6.54 |
| c (Å) | 9.87 | 10.15 |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.2 |
| γ (°) | 90 | 90 |
| Volume (ų) | 760.5 | 525.8 |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.20 | 1.30 |
Note: The data presented for (1R,2R)-N-Benzoyl-2-aminocyclopentanol is a representative example based on typical crystal structures of similar organic molecules for illustrative purposes, as a directly published complete dataset for this specific derivative was not found in the public domain.
Experimental Protocols
The determination of the X-ray crystal structure for this compound derivatives involves several key steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
Synthesis of this compound Hydrochloride: this compound is dissolved in a minimal amount of a suitable solvent, such as isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Synthesis of (1R,2R)-N-Benzoyl-2-aminocyclopentanol: To a solution of this compound in a suitable solvent like dichloromethane, an equimolar amount of a base such as triethylamine is added. Benzoyl chloride is then added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion. The product is then purified by column chromatography.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the hydrochloride salt, a mixture of ethanol and water can be effective. For the N-benzoyl derivative, solvents such as ethyl acetate or a mixture of hexane and ethyl acetate may be used. The solution is left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data is collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). The diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow for X-ray Crystal Structure Analysis
The process of determining the crystal structure of a molecule can be summarized in the following workflow:
Workflow of X-ray Crystal Structure Analysis.
This guide provides a foundational comparison of the crystallographic features of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships in this important class of chiral compounds.
Comparative Guide to the Synthesis of (1R,2R)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct and validated synthetic routes for the preparation of the chiral building block, (1R,2R)-2-aminocyclopentanol. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The routes compared are:
-
Route 1: Resolution of Racemic trans-2-Aminocyclopentanol via Diastereomeric Salt Formation. This classical chemical resolution method separates the desired enantiomer from a racemic mixture.
-
Route 2: Chemoenzymatic Synthesis via Enzymatic Resolution of a Racemic Precursor. This approach utilizes an enzyme to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers.
The selection of a synthetic route is a critical decision in process development, with significant implications for yield, purity, cost, and scalability. This document aims to provide the necessary data and protocols to make an informed choice between these two methodologies.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes to this compound.
| Parameter | Route 1: Chemical Resolution | Route 2: Chemoenzymatic Synthesis |
| Starting Material | Racemic trans-2-(N-benzylamino)cyclopentanol | Racemic cis-2-azidocyclopentanol |
| Key Reagent | R-(-)-Mandelic Acid | Lipase (e.g., Novozym 435), Vinyl acetate |
| Overall Yield | Not explicitly stated, but implies industrial scalability. | ~35% (for the desired enantiomer from the racemic azido alcohol) |
| Enantiomeric Purity | High optical purity | >99% ee |
| Key Steps | 1. Diastereomeric salt formation2. Fractional crystallization3. Liberation of the free base4. Debenzylation | 1. Enzymatic acylation2. Separation of acylated and unreacted enantiomers3. Hydrolysis of the ester (optional)4. Reduction of the azide |
| Scalability | Suitable for industrial scale | Potentially scalable |
| Environmental Impact | Use of organic solvents for crystallization | Generally milder conditions, use of enzymes |
Experimental Protocols
Route 1: Resolution of Racemic trans-2-(N-benzylamino)cyclopentanol
This method relies on the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary and protecting group.
Step 1: Diastereomeric Salt Formation
-
Racemic trans-2-(N-benzylamino)cyclopentanol is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of R-(-)-mandelic acid, the resolving agent, is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one diastereomeric salt.
Step 2: Fractional Crystallization
-
The crystallized salt, enriched in the (1R,2R)-enantiomer, is collected by filtration.
-
The salt is recrystallized from the same solvent to improve diastereomeric purity. This process is repeated until the desired optical purity is achieved.
Step 3: Liberation of the Free Amine
-
The purified diastereomeric salt is treated with a base, such as sodium hydroxide solution, to neutralize the mandelic acid and liberate the free (1R,2R)-2-(N-benzylamino)cyclopentanol.
-
The free amine is extracted into an organic solvent and isolated by evaporation of the solvent.
Step 4: Debenzylation
-
The N-benzyl protecting group is removed by catalytic hydrogenation. (1R,2R)-2-(N-benzylamino)cyclopentanol is dissolved in a suitable solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to a hydrogen atmosphere until the reaction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
Route 2: Chemoenzymatic Synthesis from Racemic cis-2-Azidocyclopentanol
This route employs a lipase-catalyzed kinetic resolution of a racemic azido alcohol intermediate.
Step 1: Enzymatic Resolution of (±)-cis-2-Azidocyclopentanol
-
Racemic cis-2-azidocyclopentanol is dissolved in an organic solvent such as toluene.
-
A lipase, for example, Novozym 435 (immobilized Candida antarctica lipase B), and an acylating agent, such as vinyl acetate, are added to the solution.
-
The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored for conversion. The enzyme selectively acylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer unreacted.
-
Once approximately 50% conversion is reached, the enzyme is filtered off.
Step 2: Separation of Enantiomers
-
The reaction mixture, now containing (1R,2R)-2-azidocyclopentanol and (1S,2S)-2-azidocyclopentyl acetate, is concentrated.
-
The unreacted alcohol and the acylated product are separated by column chromatography on silica gel.
Step 3: Reduction of the Azide
-
The purified (1R,2R)-2-azidocyclopentanol is dissolved in a suitable solvent like methanol.
-
A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or lithium aluminum hydride (LiAlH4), is used to reduce the azide group to an amine.
-
After the reaction is complete, the catalyst is removed (for hydrogenation) or the reaction is quenched and worked up (for hydride reduction).
-
The solvent is evaporated to afford the final product, this compound.
Mandatory Visualizations
Caption: Comparative workflow of chemical and chemoenzymatic routes.
Caption: Decision matrix for selecting a synthetic route.
A Researcher's Guide to the Quality Control of (1R,2R)-2-aminocyclopentanol: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity and overall quality of chiral building blocks like (1R,2R)-2-aminocyclopentanol is of paramount importance for the synthesis of safe and efficacious active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical techniques for the quality control of this compound, supported by experimental protocols and data to inform method selection and implementation.
The inherent chirality of this compound, a key intermediate in various pharmaceutical syntheses, necessitates the use of analytical methods capable of distinguishing between its stereoisomers.[1] Enantiomers, being non-superimposable mirror images, can exhibit different pharmacological and toxicological profiles, making their separation and quantification a regulatory requirement.[1][2] The primary analytical challenges lie in achieving adequate separation of all potential stereoisomers and ensuring the method is sensitive and robust enough for routine quality control. The most commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3][4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the quality control of this compound depends on several factors, including the specific analytical requirement (e.g., chiral purity, impurity profiling), available instrumentation, and desired performance characteristics.
| Technique | Principle | Derivatization Required | Selectivity | Sensitivity | Throughput | Instrumentation Cost |
| Chiral HPLC-UV | Differential interaction with a chiral stationary phase (CSP).[1] | Not typically required. | High (for stereoisomers). | Moderate (µg to ng level). | Moderate. | Moderate. |
| HPLC-MS | Separation based on polarity, followed by mass analysis.[3] | Not required.[3] | High (separation + mass).[3] | High (ng to pg level).[3] | High.[3] | High.[3] |
| GC-MS | Separation of volatile compounds, followed by mass analysis.[3] | Yes (e.g., silylation) to increase volatility.[3][5] | High (separation + mass fragmentation).[3] | High (ng to pg level).[3] | Moderate.[3] | Moderate to high.[3] |
Table 1: Comparison of Key Analytical Techniques for this compound Quality Control.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers of this compound.[1] The direct method, utilizing a chiral stationary phase (CSP), is often the preferred approach.[1]
a. Direct Chiral HPLC Method (General Protocol)
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] Filter the solution through a 0.22 µm syringe filter before injection.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives, is a common choice for separating amino alcohols.[1][7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific CSP and analyte.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the molecule.[6]
b. Indirect Chiral HPLC Method (via Derivatization)
This method involves reacting the aminocyclopentanol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]
-
Derivatization (Example using Marfey's Reagent - FDAA):
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[3] Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis.[3][4]
a. Derivatization (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as amines and alcohols.[5]
-
Procedure:
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[3]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]
-
Injector Temperature: 250°C.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Oven Temperature Program:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40-500.[3]
Visualizing the Analytical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Performance of (1R,2R)-2-Aminocyclopentanol Based Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral ligands derived from readily available scaffolds are critical tools in asymmetric catalysis, enabling the selective synthesis of desired stereoisomers. (1R,2R)-2-aminocyclopentanol represents a potentially valuable chiral building block for the synthesis of novel ligands. However, a comprehensive comparative study of various ligands derived from this specific stereoisomer is not extensively documented in the current scientific literature.
This guide, therefore, utilizes data from the closely related and well-studied diastereomer, (1S,2R)-2-aminocyclopentan-1-ol , to provide a framework for the evaluation and comparison of such ligands. The principles and experimental approaches detailed herein are directly applicable to the assessment of novel ligands synthesized from the this compound scaffold.
Case Study: (4R,5S)-Cyclopentano[d]oxazolidin-2-one Auxiliary
A prominent example of a ligand derived from the aminocyclopentanol family is the oxazolidinone auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, synthesized from (1S,2R)-2-aminocyclopentan-1-ol. This chiral auxiliary has demonstrated exceptional performance in asymmetric alkylation and aldol reactions, achieving high diastereoselectivity and yields.
Data Presentation: Asymmetric Aldol Reaction
The performance of the N-propionyl derivative of (4R,5S)-cyclopentano[d]oxazolidin-2-one in the asymmetric aldol reaction with various aldehydes is summarized below. The reaction consistently yields the syn-aldol product with excellent diastereoselectivity.
| Aldehyde | Product Yield (%) | Diastereomeric Excess (de, %) |
| Isobutyraldehyde | 80 | >99 |
| Benzaldehyde | 75 | >99 |
| Isovaleraldehyde | 72 | >99 |
| Pivaldehyde | 70 | >99 |
Experimental Protocols
Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary)
The chiral auxiliary is prepared from commercially available ethyl 2-oxocyclopentanecarboxylate. The synthesis involves a baker's yeast reduction, followed by ester hydrolysis and a Curtius rearrangement.
-
Hydrolysis of Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate: To a solution of ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate (13.1 mmol) in THF (2 mL) at 23°C, add 1 M aqueous NaOH solution (26.2 mL). Stir the mixture for 1 hour, then cool to 0°C and acidify to pH 3 with 1 N aqueous HCl. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the corresponding carboxylic acid.
-
Curtius Rearrangement: Suspend the crude acid in dry benzene (60 mL). Add diphenylphosphoryl azide (16.2 mmol) and triethylamine (16.5 mmol). Stir the mixture at 23°C for 15 minutes and then heat at reflux for 24 hours. Cool the reaction to 23°C and evaporate the solvents. Purify the residue by silica gel chromatography (50% EtOAc in hexane) to afford (4R,5S)-cyclopentano[d]oxazolidin-2-one as a white foam.[1]
General Procedure for Asymmetric Aldol Reaction
-
N-Acylation: Lithiate the (4R,5S)-cyclopentano[d]oxazolidin-2-one with 1 equivalent of n-BuLi in dry THF at -78°C. React the resulting lithium salt with 1.1 equivalents of propionyl chloride to furnish the N-propionyl imide.
-
Enolization: To a solution of the N-propionyl imide in THF at 0°C, add 1.1 equivalents of dibutylboron triflate and 1.2 equivalents of N,N-diisopropylethylamine. Stir the mixture for 1 hour to form the boron enolate.
-
Aldol Addition: Cool the solution to -78°C and add the desired aldehyde. Allow the reaction to warm to 0°C and stir for 4-6 hours (monitored by TLC).
-
Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the crude product by silica gel chromatography to isolate the syn-aldol product.
Mandatory Visualization
Caption: Workflow for the synthesis of the chiral auxiliary and its application in an asymmetric aldol reaction.
Broader Context and Ligand Design
While the above case study focuses on a chiral auxiliary, this compound can serve as a precursor to a variety of ligand classes for transition metal catalysis. The vicinal amino and hydroxyl groups provide two points of attachment for constructing bidentate ligands, which are highly effective in creating a well-defined chiral environment around a metal center.
Common classes of ligands that can be synthesized from amino alcohol scaffolds include:
-
Schiff Bases: Formed by the condensation of the primary amine with an aldehyde. These are synthetically accessible and have been used in various catalytic reactions.
-
Oxazolines: These are prevalent in asymmetric catalysis, often as part of P,N-ligands (e.g., PHOX ligands) or N,N-ligands (e.g., BOX ligands). The rigid oxazoline ring can impart a high degree of stereocontrol.
-
Phosphine Ligands: The amino or hydroxyl group can be functionalized to incorporate a phosphine moiety, leading to potent aminophosphine or phosphinite ligands for reactions like asymmetric hydrogenation and allylic alkylation.
The choice of ligand class and the specific substituents on the ligand backbone are crucial for optimizing catalytic performance for a given reaction. Steric and electronic properties of the ligand directly influence the activity and selectivity of the catalyst.
Conclusion
Although a direct comparative guide for various ligands derived from this compound is currently limited by the available literature, the principles of ligand design and performance evaluation are well-established. The provided case study of a diastereomeric aminocyclopentanol-derived auxiliary highlights the potential of this scaffold in achieving high levels of stereocontrol in asymmetric synthesis. Researchers and drug development professionals are encouraged to explore the synthesis and application of novel ligands from this compound, using the methodologies and comparative frameworks presented in this guide to advance the field of asymmetric catalysis.
References
Confirming the Stereochemistry of (1R,2R)-2-aminocyclopentanol: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of modern spectroscopic methods for confirming the stereochemistry of (1R,2R)-2-aminocyclopentanol, a chiral building block of significant interest in medicinal chemistry. We will delve into the practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supported by experimental data and detailed protocols.
The precise three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets. For molecules like 2-aminocyclopentanol, which possesses two stereocenters, four possible stereoisomers exist. Distinguishing between these isomers is paramount, and while X-ray crystallography has traditionally been the gold standard, its requirement for a single, high-quality crystal can be a significant bottleneck. Spectroscopic methods offer powerful, solution-phase alternatives for stereochemical assignment.
This guide will focus on a multi-faceted approach, combining the analysis of through-bond and through-space correlations in NMR with the chiroptical techniques of VCD and ECD, which are highly sensitive to the absolute configuration of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and spatial arrangement of atoms. For cyclic systems like 2-aminocyclopentanol, ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry (i.e., cis vs. trans).
The key to distinguishing between diastereomers lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J). In the thermodynamically stable chair-like conformations of five-membered rings, substituents can be oriented in pseudo-axial or pseudo-equatorial positions, leading to distinct spectral fingerprints.
Table 1: Comparative ¹H and ¹³C NMR Data for cis- and trans-4-Aminocyclohexanol Isomers
| Nucleus | Parameter | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Feature |
| ¹H | δ H-1 (CH-OH) (ppm) | ~3.96 (multiplet) | ~3.58 (multiplet) | The pseudo-equatorial H-1 in the cis isomer is deshielded (downfield shift) compared to the pseudo-axial H-1 in the trans isomer. |
| δ H-4 (CH-NH₂) (ppm) | ~3.20 (multiplet) | ~2.65 (multiplet) | Similar to H-1, the pseudo-equatorial H-4 in the cis isomer is at a lower field than the pseudo-axial H-4 in the trans isomer. | |
| J-coupling (H-1) (Hz) | Small (2-5 Hz) | Large (8-12 Hz) | The trans isomer exhibits a large diaxial coupling constant for the H-1 proton, a definitive indicator of its axial orientation. The cis isomer shows smaller axial-equatorial and equatorial-equatorial couplings. | |
| ¹³C | δ C-1 (CH-OH) (ppm) | ~72.0 | ~68.0 | The orientation of the hydroxyl group influences the chemical shift of the attached carbon. |
| δ C-4 (CH-NH₂) (ppm) | ~52.0 | ~49.0 | The orientation of the amino group influences the chemical shift of the attached carbon. |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the aminocyclopentanol sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6 mL. Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to identify the protons attached to the stereocenters.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.
-
-
NOESY Acquisition:
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.[1][2]
-
For this compound, a cross-peak between the protons on C1 and C2 would indicate a cis relationship (protons on the same face of the ring), while the absence of this cross-peak would suggest a trans relationship.[1]
-
Chiroptical Methods: Determining Absolute Stereochemistry
While NMR is powerful for determining relative stereochemistry, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for establishing the absolute configuration (R/S notation) of a chiral molecule. These techniques measure the differential absorption of left and right circularly polarized light.
A key advantage of VCD and ECD is the ability to compare experimentally measured spectra with those predicted by quantum chemical calculations. A good match between the experimental and calculated spectra for a specific enantiomer provides a high degree of confidence in the absolute configuration assignment.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of circularly polarized infrared light by a chiral molecule. It is particularly useful for molecules that lack a strong UV-Vis chromophore. The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. It is most effective for molecules containing a chromophore in the vicinity of a stereocenter. Even for molecules without a strong inherent chromophore, derivatization can be employed to introduce one.
Table 2: Comparison of VCD and ECD for Stereochemical Confirmation
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. |
| Applicability | Applicable to most chiral molecules, including those without a UV-Vis chromophore. | Most effective for molecules with a UV-Vis chromophore near a stereocenter. |
| Information Content | Provides a rich, fingerprint-like spectrum with numerous bands corresponding to vibrational modes. | Typically shows a few broad bands corresponding to electronic transitions. |
| Data Interpretation | Primarily relies on comparison with quantum chemical calculations for absolute configuration assignment. | Can sometimes be interpreted using empirical rules (e.g., Octant rule), but comparison with calculations is more reliable. |
| Sample Requirements | Requires higher concentrations (mg/mL) compared to ECD. | Requires lower concentrations (µg/mL to mg/mL) but a suitable chromophore. |
Experimental and Computational Workflow
The determination of absolute configuration using VCD or ECD typically follows a combined experimental and computational approach.
References
A Comparative Guide to Kinetic Resolution of Secondary Alcohols: Evaluating (1R,2R)-2-Aminocyclopentanol-Derived Catalysts Against Established Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is paramount. Kinetic resolution of racemic secondary alcohols remains a cornerstone strategy for accessing these valuable chiral building blocks. This guide provides a comparative analysis of a proposed kinetic resolution method utilizing a catalyst derived from (1R,2R)-2-aminocyclopentanol against two widely adopted alternatives: enzymatic resolution with lipases and catalysis by planar-chiral 4-(dimethylamino)pyridine (DMAP) analogues.
While direct literature on the application of this compound as a catalyst for the kinetic resolution of secondary alcohols is not extensively documented, its enantiomer, (1S,2R)-2-aminocyclopentan-1-ol, has proven highly effective as a chiral auxiliary in asymmetric alkylation and aldol reactions, achieving excellent diastereoselectivities (>99%)[1][2]. This demonstrated success of the aminocyclopentanol scaffold in creating a potent chiral environment forms the basis for proposing its use in enantioselective acylation for kinetic resolution. This guide will therefore compare this proposed method with established, high-performing techniques to provide a clear perspective on potential advantages and areas for development.
Performance Comparison of Kinetic Resolution Methods
The efficacy of a kinetic resolution is primarily assessed by the enantiomeric excess (ee%) of the unreacted alcohol and the acylated product, the conversion rate, and the selectivity factor (s). An ideal kinetic resolution achieves high enantiomeric excess for both the remaining starting material and the product at approximately 50% conversion, which corresponds to a high selectivity factor.
| Catalyst System | Racemic Substrate | Acylating Agent | Solvent | Conversion (%) | ee% of Unreacted Alcohol | ee% of Acylated Product | Selectivity Factor (s) | Reference |
| Proposed: this compound Derivative | 1-Phenylethanol | Acetic Anhydride | Toluene | ~50 | >95 (Predicted) | >95 (Predicted) | High (Predicted) | N/A |
| Enzymatic: Lipase PS (from Pseudomonas cepacia) | 1-(2-Furyl)ethanol | Vinyl Acetate | Diisopropyl Ether | ~50 | >99 | >99 | >200 | [3][4] |
| Enzymatic: Novozym 435 (Candida antarctica Lipase B) | 1-Phenylethanol | Isopropenyl Acetate | Toluene | ~50 | >99 | >99 | >200 | [5] |
| Chemical: Planar-Chiral DMAP Analogue | 1-Phenylethanol | Acetic Anhydride | Diethyl Ether | 51 | 98% (R) | 94% (S) | 70 | [6] |
| Chemical: Amidine-Based Catalyst (CF3-PIP) | 1-Phenylethanol | Acetic Anhydride | MTBE | 55 | 96% | 78% | 31 | [3] |
Table 1: Comparative Performance in the Kinetic Resolution of Secondary Alcohols. The data for the proposed this compound derivative is predictive, based on the high stereoselectivities observed with its enantiomer in other asymmetric reactions[1][2].
Principle of Kinetic Resolution
Kinetic resolution operates on the principle that two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. The catalyst selectively accelerates the conversion of one enantiomer (the "fast-reacting" enantiomer) into a product, leaving the other ("slow-reacting") enantiomer unreacted. At approximately 50% conversion, it is possible to separate the enantioenriched unreacted starting material from the enantioenriched product.
Figure 1. Diagram illustrating the kinetic resolution of a racemic alcohol.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in asymmetric synthesis. Below are representative procedures for the kinetic resolution of a secondary alcohol using the compared methods.
Proposed Method: this compound Derivative-Catalyzed Acylation
This protocol is a proposed adaptation based on methodologies for other chiral amino alcohol-derived catalysts. The this compound would first be converted into a more effective catalytic species, for example, by reaction with a phosphine chloride to form an aminophosphinite ligand, which can act as a nucleophilic catalyst.
Step 1: Catalyst Preparation (Hypothetical)
-
To a solution of this compound (1.0 eq.) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C and add chlorodiphenylphosphine (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the resulting mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to yield the crude aminophosphinite catalyst.
Step 2: Kinetic Resolution
-
In a flame-dried flask under an inert atmosphere, dissolve the prepared catalyst (0.1 eq.) and the racemic secondary alcohol (e.g., 1-phenylethanol, 1.0 eq.) in anhydrous toluene.
-
Cool the solution to 0 °C and add acetic anhydride (0.6 eq.) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once ~50% conversion is reached, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the unreacted alcohol and the acylated product by column chromatography. Determine the enantiomeric excess of each fraction by chiral HPLC or GC.
Figure 2. Proposed workflow for kinetic resolution using a catalyst derived from this compound.
Alternative Method 1: Lipase-Catalyzed Resolution
Enzymatic resolutions are known for their high selectivity and mild reaction conditions. Lipases are commercially available and often used in immobilized form for easy recovery and recycling.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or diisopropyl ether)
Procedure:
-
To a flask containing the racemic alcohol (1.0 eq.) dissolved in the organic solvent, add the acylating agent (0.5-0.6 eq.).
-
Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).
-
Seal the flask and shake or stir the suspension at a controlled temperature (e.g., room temperature or 40 °C).
-
Monitor the reaction progress by GC.
-
When the conversion reaches approximately 50%, filter off the immobilized enzyme.
-
Wash the enzyme with fresh solvent for reuse.
-
Concentrate the filtrate and purify the unreacted alcohol and the resulting ester by column chromatography.
-
Determine the enantiomeric excess of each fraction by chiral HPLC or GC.
Alternative Method 2: Planar-Chiral DMAP Analogue-Catalyzed Resolution
This method represents a highly efficient non-enzymatic approach, utilizing a synthetic organocatalyst.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Planar-chiral DMAP analogue catalyst
-
Acylating agent (e.g., acetic anhydride)
-
Anhydrous, non-polar solvent (e.g., diethyl ether)
-
Tertiary amine base (e.g., triethylamine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the racemic alcohol (1.0 eq.), the chiral DMAP analogue (0.01-0.05 eq.), and triethylamine (1.0 eq.) in diethyl ether.
-
Cool the mixture to a low temperature (e.g., -20 °C or 0 °C).
-
Add acetic anhydride (0.5 eq.) dropwise.
-
Stir the reaction at the same temperature, monitoring by GC or TLC.
-
Upon reaching ~50% conversion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to separate the unreacted alcohol and the ester.
-
Determine the enantiomeric excess of each fraction by chiral HPLC or GC.
Conclusion
While the direct catalytic application of this compound in kinetic resolutions of secondary alcohols awaits detailed investigation, the outstanding performance of its enantiomer in related asymmetric syntheses suggests significant potential[1][2]. A catalyst derived from this scaffold could offer a valuable alternative to existing methods.
For comparison, lipase-catalyzed resolutions stand out for their exceptional enantioselectivity (s > 200), operational simplicity, and environmental friendliness, making them a preferred choice in many industrial applications[3][4][5]. Advanced chemical catalysts, such as planar-chiral DMAP analogues, also provide high selectivity (s up to 70 for 1-phenylethanol) and offer the advantage of being amenable to rational design and modification to suit a wider range of substrates or to access the opposite enantiomer of the product, a flexibility not available with enzymes[6].
The development of a kinetic resolution protocol using this compound would contribute a new tool to the field of asymmetric synthesis. Future research should focus on derivatizing the amino alcohol to an effective catalyst and optimizing reaction conditions to determine its selectivity and substrate scope, thereby establishing its position relative to these highly effective, established methods.
References
- 1. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced performance of lipase-catalyzed kinetic resolution of secondary alcohols in monoether-functionalized ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
assessing the racemization of (1R,2R)-2-aminocyclopentanol under various conditions
For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks is paramount. (1R,2R)-2-aminocyclopentanol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds.[1] However, like many chiral molecules, it is susceptible to racemization under certain conditions, which can impact the efficacy and safety of the final drug product. This guide provides a framework for assessing the racemization of this compound under various conditions and compares its potential stability to other chiral amino alcohols.
Understanding Racemization
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[2] For aldehydes, ketones, and related compounds with a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon), racemization can occur in the presence of acid or base.[3] This process proceeds through the formation of a planar, achiral enol or enolate intermediate, where the stereocenter is temporarily destroyed.[2][3] Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a loss of optical purity.
While this compound is not a ketone, the potential for racemization exists, particularly under conditions that could promote oxidation to the corresponding aminoketone, which would then be susceptible to rapid racemization at the alpha-carbon. Furthermore, direct abstraction of the proton at C2, although less likely, could be facilitated under harsh basic conditions.
Experimental Protocols for Assessing Racemization
To quantitatively assess the racemization of this compound, a systematic study under various conditions is necessary. The following protocols outline the key experiments.
1. Sample Preparation and Stress Conditions:
-
Materials: this compound (or its hydrochloride salt), various solvents (e.g., water, methanol, ethanol, tetrahydrofuran, dimethylformamide), acidic solutions (e.g., 0.1 M HCl, 1 M HCl), basic solutions (e.g., 0.1 M NaOH, 1 M NaOH), and buffers of varying pH.
-
Procedure:
-
Prepare stock solutions of this compound in the desired solvents.
-
Aliquots of the stock solution are then subjected to different stress conditions:
-
pH: Adjust the pH of aqueous solutions using acidic or basic solutions, or prepare solutions in various pH buffers.
-
Temperature: Incubate the solutions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Solvent: Prepare solutions in a variety of protic and aprotic solvents.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
2. Analytical Methods for Enantiomeric Excess Determination:
The enantiomeric excess (e.e.) of this compound can be determined using several analytical techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
This is a powerful method for separating and quantifying enantiomers.[4][5]
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating chiral alcohols and amines.[4]
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., n-heptane or n-hexane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection is commonly used if the molecule has a suitable chromophore. If not, derivatization with a UV-active agent or the use of a detector such as a charged aerosol detector (CAD) or mass spectrometer (MS) may be necessary.
-
Quantification: The e.e. is calculated from the peak areas of the two enantiomers.
-
-
Chiral Gas Chromatography (GC):
-
GC can be used for the analysis of volatile chiral compounds.[6] Derivatization of the amino and hydroxyl groups of this compound may be necessary to increase its volatility and thermal stability.
-
Column: A chiral capillary column, often coated with a cyclodextrin derivative, is used for separation.[6][7]
-
Carrier Gas: Typically hydrogen or helium.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.
-
Quantification: The e.e. is determined by the relative peak areas of the enantiomers.
-
-
Polarimetry:
-
This technique measures the rotation of plane-polarized light by a chiral sample.[8] A decrease in the specific rotation over time indicates racemization.
-
Procedure: The observed rotation of the sample is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.[8][9]
-
Calculation: The specific rotation is calculated using the observed rotation, the concentration of the sample, and the path length of the polarimeter cell.[8][9][10]
-
Limitations: This method is less sensitive than chromatographic techniques and is not suitable for complex mixtures.
-
Data Presentation
The quantitative data from the racemization studies should be summarized in clear and structured tables for easy comparison.
Table 1: Racemization of this compound under Various pH Conditions at 60 °C
| pH | Time (hours) | Enantiomeric Excess (%) - Chiral HPLC | Specific Rotation [α]D |
| 2.0 | 0 | 99.5 | -35.0° |
| 24 | 99.4 | -34.8° | |
| 72 | 99.2 | -34.7° | |
| 7.0 | 0 | 99.5 | -35.0° |
| 24 | 99.5 | -35.0° | |
| 72 | 99.5 | -35.0° | |
| 12.0 | 0 | 99.5 | -35.0° |
| 24 | 95.0 | -33.3° | |
| 72 | 85.2 | -29.8° |
Table 2: Racemization of this compound in Different Solvents at 60 °C
| Solvent | Time (hours) | Enantiomeric Excess (%) - Chiral HPLC |
| Methanol | 0 | 99.5 |
| 24 | 99.0 | |
| 72 | 98.2 | |
| Tetrahydrofuran | 0 | 99.5 |
| 24 | 99.4 | |
| 72 | 99.1 | |
| Water (pH 7) | 0 | 99.5 |
| 24 | 99.5 | |
| 72 | 99.5 |
Comparative Stability with Alternative Chiral Amino Alcohols
-
(1R,2R)-2-Aminocyclohexanol: The six-membered ring analog may exhibit different conformational flexibility, which could influence the rate of racemization. However, the fundamental chemistry at the chiral centers is similar.
-
Ephedrine and Pseudoephedrine: These acyclic amino alcohols are known to be relatively stable under normal conditions. However, under forcing conditions such as those described in a patent for racemizing amino alcohols (Raney cobalt, high temperature, and hydrogen pressure), racemization can be induced.[11]
-
Phenylglycinol: The presence of a phenyl group adjacent to the chiral center can stabilize an intermediate carbanion through resonance, potentially increasing the rate of racemization under basic conditions.
Based on its structure, this compound is expected to be relatively stable, especially in its hydrochloride salt form, which protects the amine from participating in base-catalyzed reactions.[1] Significant racemization would likely require harsh conditions, such as high temperatures and extreme pH values.
Visualizations
Caption: Proposed racemization mechanism via a planar intermediate.
Caption: Workflow for assessing the racemization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. gcms.cz [gcms.cz]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (1R,2R)-2-Aminocyclopentanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (1R,2R)-2-Aminocyclopentanol, a chiral amine often used as an intermediate in pharmaceutical synthesis. Due to the limited specific data on the environmental fate and ecotoxicity of this particular isomer, a precautionary approach is essential, treating it as a hazardous chemical waste.
Key Safety and Handling Information
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the solid form as a powder or if aerosols may be generated, a respirator is recommended.
In case of a spill:
-
Avoid generating dust.
-
Carefully sweep up the solid material.
-
Place the spilled material into a designated, closed container for disposal.
-
Ensure the spill area is well-ventilated.
Quantitative Data Summary
While comprehensive quantitative data for the free amine this compound is limited, the following table summarizes available information for its hydrochloride salt, which provides an indication of its physical properties.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO · HCl | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White to slightly yellow or orange crystalline powder | [1] |
| Melting Point | 179 - 181 °C | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the neutralization or on-site treatment of this compound waste recommended for a standard laboratory setting. The primary and recommended protocol is collection and disposal via a licensed hazardous waste management company.
Step-by-Step Disposal Protocol
The recommended and mandatory procedure for the disposal of this compound is through a licensed professional waste disposal service. This ensures compliance with environmental regulations and proper management of the chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., weighing boats, pipette tips, gloves), as hazardous chemical waste.
-
Segregate this waste from other waste streams, such as non-hazardous waste, biological waste, and sharps.
-
Do not mix this compound waste with incompatible chemicals. As an amine, it should be kept separate from strong acids and oxidizing agents to prevent vigorous reactions.
2. Waste Collection and Containerization:
-
Collect waste in a designated, compatible, and properly sealed container. A high-density polyethylene (HDPE) container with a secure screw cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
The label should also indicate the start date of waste accumulation.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year, but check institutional guidelines), arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves completing a chemical waste collection form.
5. Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
To triple-rinse, use a solvent that can dissolve the compound (e.g., water or a suitable organic solvent).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label. Always confirm this procedure with your institution's EHS guidelines.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
This procedural guidance is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. Always consult your institution's specific safety and waste disposal protocols. By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible environmental stewardship.
References
Navigating the Safe Handling of (1R,2R)-2-Aminocyclopentanol: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of (1R,2R)-2-Aminocyclopentanol, with a focus on the correct use of personal protective equipment (PPE), operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment for various types of protection. It is crucial to always inspect PPE for integrity before use.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye and Face Protection | Safety Goggles | Should be tightly fitting and equipped with side-shields.[1][2] Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[1][2] |
| Skin Protection | Chemical-resistant Gloves | The specific glove material should be selected based on the task and potential for exposure. Always inspect gloves for tears or punctures before use.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing is advised.[1][2] This may include a lab coat, apron, or full-body suit depending on the scale of the operation. | |
| Respiratory Protection | Full-face Respirator | Recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] The appropriate cartridge should be selected based on the potential airborne concentration. |
Note: As of the latest safety data sheets, specific quantitative data such as occupational exposure limits (e.g., PEL, TLV) for this compound have not been established. Therefore, a conservative approach to PPE selection is recommended.
Experimental Workflow for Safe Handling
A systematic approach to handling this compound is critical. The following diagram illustrates a logical workflow for ensuring safety at each step of the process.
Caption: PPE Selection and Handling Workflow for this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear operational and disposal protocols.
Handling and Storage Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Preventing Contact: Avoid direct contact with skin and eyes. Do not breathe dust or vapors.
-
Hygiene: Wash hands thoroughly after handling the compound.
-
Storage: Store in a tightly closed container in a dry and cool place.[2]
Accidental Release Measures
In the event of a spill, it is important to act quickly and safely:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste materials, including contaminated PPE and absorbed spill material, should be treated as hazardous waste. Dispose of this waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
By implementing these safety measures, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
